3-Amino-5-(trifluoromethyl)picolinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIIIGYZOHJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Process Chemistry of 3-Amino-5-(trifluoromethyl)picolinonitrile
This in-depth technical guide details the solubility profile, physicochemical properties, and process handling of 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6).
Executive Summary
3-Amino-5-(trifluoromethyl)picolinonitrile (also known as 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile) is a critical Key Starting Material (KSM) in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (Erleada®).
For process chemists and drug developers, understanding the solubility of this intermediate is pivotal for two unit operations:
-
Reaction Homogeneity: Ensuring complete dissolution during the isothiocyanate coupling steps.
-
Purification Efficiency: Optimizing liquid-liquid extraction (LLE) and silica gel chromatography.
This guide synthesizes experimental data from patent literature with calculated physicochemical parameters to provide an authoritative operational framework.
Physicochemical Profile
The compound exhibits a "push-pull" electronic structure. The electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups significantly reduce the basicity of the pyridine nitrogen and the amino group, rendering the molecule highly lipophilic and weakly basic.
| Property | Value / Description | Source/Context |
| CAS Number | 573762-62-6 | Confirmed Identity |
| Molecular Formula | C₇H₄F₃N₃ | MW: 187.12 g/mol |
| Appearance | Off-white to yellow solid | Oxidation sensitive |
| LogP (Predicted) | 2.13 – 2.72 | Highly Lipophilic [1, 2] |
| pKa (Predicted) | ~ -1.52 (Pyridine N) | Non-basic in physiological pH |
| H-Bond Donors | 1 (Amino group) | - |
| H-Bond Acceptors | 4 (Nitrile, Pyridine N, F atoms) | - |
Solubility Data & Solvent Selection
Exact quantitative solubility curves (mg/mL vs. T) are proprietary to API manufacturers. However, operational solubility limits can be derived from validated synthesis protocols found in patent literature (e.g., US 8,445,507).
Operational Solubility Limits (Experimental Inferences)
The following values represent minimum solubility thresholds based on successful dissolution steps in reported synthesis workflows.
| Solvent Class | Specific Solvent | Operational Conc. (Min) | Process Context |
| High Polarity Aprotic | DMA (Dimethylacetamide) | > 96 mg/mL | Reaction solvent for coupling [3] |
| DMF (Dimethylformamide) | High | Standard reaction medium | |
| DMSO | High | NMR / Biological assay stock | |
| Chlorinated | Chloroform (CHCl₃) | > 228 mg/mL | Dissolution for isothiocyanate formation [3] |
| DCM (Dichloromethane) | > 100 mg/mL | Standard work-up solvent | |
| Esters | Ethyl Acetate (EtOAc) | Moderate - High | Extraction from aqueous buffer; Eluent |
| Alkanes | Hexane / Pentane | Low | Anti-solvent for precipitation |
| Aqueous | Water | Insoluble | Precipitates upon addition |
Solubility Landscape Diagram
The following diagram illustrates the solubility behavior relative to solvent polarity, guiding solvent selection for crystallization and extraction.
Figure 1: Solubility mapping based on solvent polarity. Green zones indicate high solubility suitable for reaction; Red zones indicate anti-solvents suitable for precipitation or washing.
Experimental Protocol: Determination of Solubility
Since batch-to-batch impurity profiles can alter solubility, the following self-validating protocol is recommended for internal data generation.
Method: Gravimetric Shake-Flask (Isothermal)
Objective: Determine saturation solubility (
-
Preparation:
-
Equilibration:
-
Seal vial and agitate at
(controlled water bath or thermomixer) for hours. -
Validation: Ensure solid phase is present throughout the duration.
-
-
Sampling:
-
Centrifuge at
rpm for minutes or filter through a m PTFE syringe filter (pre-saturated). -
Transfer a specific volume (
) of the clear supernatant to a tared weighing vessel.
-
-
Quantification:
-
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the residue (
). -
Calculation:
-
-
Purity Check (Critical):
-
Redissolve the residue and inject into HPLC to confirm the solid is the parent compound and not a degradation product (e.g., hydrolyzed nitrile).
-
Process Chemistry Context
The solubility data directly informs the purification strategy used in the synthesis of Apalutamide. The standard workflow relies on the compound's high solubility in EtOAc and low solubility in non-polar alkanes.
Synthesis & Purification Workflow
The compound is typically synthesized via the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine .[3]
Figure 2: Synthesis and purification workflow highlighting the critical role of Ethyl Acetate solubility.
Key Process Insights
-
Extraction Efficiency: The compound partitions almost exclusively into the organic layer (EtOAc) during aqueous work-up due to the hydrophobic
group. -
Chromatography: A gradient of Hexane:EtOAc (2:1 to 1:1) is standard. The compound is mobile in EtOAc but retained by silica when Hexane concentration is high, allowing for effective separation from more polar impurities.
-
Stability Warning: Avoid prolonged exposure to strong aqueous acids or bases at high temperatures, which may hydrolyze the nitrile group to a carboxylic acid or amide, altering solubility drastically.
References
-
Chemsrc. (2025).[3][4] 5-Amino-3-(trifluoromethyl)picolinonitrile Physical Properties. Retrieved from
-
Sinoway Industrial. (2025). Apalutamide Intermediate Data Sheet. Retrieved from
-
Jung, M. E., et al. (2007). Diarylhydantoin Compounds (Patent US 8,445,507 B2). U.S. Patent and Trademark Office. Retrieved from
-
ChemicalBook. (2025).[3] 5-Amino-3-(trifluoromethyl)picolinonitrile Product Description. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary for CID 13532246. National Center for Biotechnology Information. Retrieved from
Sources
- 1. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)picolinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
3-Amino-5-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique trifunctional architecture—featuring an amino group, a nitrile group, and a trifluoromethyl moiety on a pyridine scaffold—renders it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups provides multiple reaction handles for chemists to elaborate the core structure into potent and specific therapeutic agents.
The trifluoromethyl group, in particular, is a prized feature in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic properties of the molecule.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-(trifluoromethyl)picolinonitrile, a detailed and field-tested synthesis protocol, its critical applications in drug development, and essential safety protocols. The primary focus is to furnish researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this pivotal chemical intermediate. Its most notable application is as a key precursor in the synthesis of Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer.[2]
Physicochemical and Spectroscopic Profile
The utility of 3-Amino-5-(trifluoromethyl)picolinonitrile in synthetic chemistry is directly linked to its distinct physicochemical properties. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups significantly influences the reactivity of the pyridine ring and the nucleophilicity of the amino group.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 573762-62-6 | [3][4] |
| Molecular Formula | C₇H₄F₃N₃ | [3][4] |
| Molecular Weight | 187.12 g/mol | [3][4][5] |
| IUPAC Name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | [5] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 362.2±42.0 °C (Predicted) | [3][6] |
| Density | 1.45±0.1 g/cm³ (Predicted) | [3][6] |
| Solubility | Soluble in organic solvents (DMSO, ethanol, acetone); insoluble in water | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-Amino-5-(trifluoromethyl)picolinonitrile.
-
High-Resolution Mass Spectrometry (HRMS): The calculated mass for the protonated molecule [M+H]⁺ is 188.0430, which aligns with experimentally found values, confirming its elemental composition.[4]
-
¹H NMR Spectroscopy: Predicted proton NMR data in CDCl₃ suggests two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.[7] A doublet around δ 8.22 ppm can be assigned to the proton at the 6-position, and another doublet around δ 7.20 ppm corresponds to the proton at the 4-position.[7] The splitting pattern (doublets with a small coupling constant) is consistent with meta-coupling on the pyridine ring.
Synthesis and Mechanistic Rationale
The most prevalent and scalable synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile involves the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine. This transformation is a classic example of a Bechamp reduction, a method widely respected in industrial chemistry for its cost-effectiveness and operational simplicity.
Expertise in Action: The "Why" Behind the Method
The choice of iron powder in the presence of an acid is a deliberate and well-grounded decision. Iron is an inexpensive and readily available reducing agent. The reaction is typically carried out in a protic solvent mixture, such as ethyl acetate and acetic acid.[3][8] The acetic acid serves a dual purpose: it acts as a proton source for the reduction and helps to activate the surface of the iron powder, facilitating the electron transfer process required to reduce the nitro group to an amine. An alternative procedure involves using a catalytic amount of hydrochloric acid in an ethanol/ethyl acetate mixture, which achieves the same goal.[4] This heterogeneous reaction is robust and generally proceeds to completion, offering high yields of the desired amine.
Experimental Protocol: Synthesis via Nitro Group Reduction
This protocol is a self-validating system, incorporating a clear reaction endpoint monitored by Thin-Layer Chromatography (TLC) and a comprehensive workup and purification procedure to ensure the isolation of a high-purity product.
Materials:
-
2-Cyano-5-nitro-3-(trifluoromethyl)pyridine
-
Iron powder
-
Ethyl acetate (EtOAc)
-
Acetic acid (AcOH)
-
Diatomaceous earth (Celite)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pentane or Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in a mixture of ethyl acetate and acetic acid (e.g., a 1:1 or similar ratio).[3][4]
-
Addition of Reducing Agent: To this stirring suspension, add iron powder (approximately 4-5 equivalents) portion-wise.[3][4] The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (or around 65°C) and stir vigorously.[8] Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 12-15 hours).[3][4]
-
Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the iron salts and unreacted iron.[3][4] Wash the filter cake thoroughly with ethyl acetate to recover all the product.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure.[3][4] Redissolve the crude residue in ethyl acetate and wash it carefully with saturated aqueous NaHCO₃ solution to neutralize the acetic acid. The aqueous layer can then be back-extracted with ethyl acetate.
-
Workup - Drying and Concentration: Combine all organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using an eluent system such as ethyl acetate/pentane (e.g., 1:1 ratio), to afford 3-Amino-5-(trifluoromethyl)picolinonitrile as a solid.[3][4] A yield of over 90% can be expected.[3][4]
Synthesis Workflow Diagram
Sources
- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 2. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]
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- 5. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE CAS 573762-62-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]
- 8. echemi.com [echemi.com]
Technical Guide: 3-Amino-5-(trifluoromethyl)picolinonitrile
Systematic Nomenclature, Synthesis, and Heterocyclic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 3-amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8). Distinct from its regioisomer (the Apalutamide intermediate 5-amino-3-trifluoromethylpicolinonitrile), this molecule represents a strategic "ortho-amino nitrile" scaffold. It is a critical building block for fused nitrogenous heterocycles, particularly pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitor drug discovery. This guide details its IUPAC derivation, robust synthetic protocols, and downstream utility.
Part 1: Nomenclature & Structural Analysis
1.1 IUPAC Derivation
The name "3-Amino-5-(trifluoromethyl)picolinonitrile" is a semi-systematic name retaining the trivial parent "picolinonitrile." For regulatory and patent filings, the fully systematic IUPAC name is required.
-
Parent Structure: Pyridine (six-membered aromatic ring with one nitrogen).
-
Principal Functional Group: Carbonitrile (
). In pyridine nomenclature, if the carbonitrile is at position 2, the trivial name is picolinonitrile . -
Numbering Priority:
-
The pyridine nitrogen is assigned position 1 .
-
The principal group (carbonitrile) dictates the direction of numbering to give it the lowest possible locant. Thus,
is at position 2 .[1] -
Substituents are numbered to minimize locants: Amino (
) at 3 and Trifluoromethyl ( ) at 5 .
-
Official Systematic Name: 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile
1.2 Physicochemical Profile
The combination of the electron-withdrawing trifluoromethyl group and the nitrile group creates a highly electron-deficient pyridine ring.
| Property | Value (Predicted/Experimental) | Significance in MedChem |
| Molecular Formula | -- | |
| Molecular Weight | 187.12 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Design).[2] |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| pKa (Conjugate Acid) | ~ -1.5 (Pyridine N) | The ring nitrogen is extremely non-basic due to |
| H-Bond Donors | 1 ( | Critical for hinge-binding in kinase pockets. |
| Electronic Effect | Highly | Susceptible to Nucleophilic Aromatic Substitution ( |
Part 2: Synthetic Pathways
The synthesis of 3-amino-5-(trifluoromethyl)picolinonitrile requires navigating the "ortho-effect" and preventing the hydrolysis of the nitrile group. The most robust industrial route involves the cyanation-reduction sequence starting from commercially available 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
2.1 Reaction Scheme Visualization
Figure 1: Two-step synthesis via nucleophilic aromatic substitution followed by Bechamp reduction.
2.2 Detailed Experimental Protocol
Step 1: Cyanation (Rosenmund-von Braun variant) Rationale: Palladium-catalyzed cyanation (Zn(CN)2/Pd) is often poisoned by the nitro group. Classical Copper(I) cyanide substitution is preferred for nitro-halopyridines.
-
Setup: Charge a dry 3-neck round-bottom flask with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and CuCN (1.2 eq).
-
Solvent: Add anhydrous NMP (N-Methyl-2-pyrrolidone) (5 mL/mmol). DMF is a viable alternative but NMP allows higher temperatures with less decomposition.
-
Reaction: Heat the mixture to 120°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the chloride.
-
Workup: Cool to room temperature. Pour into a mixture of ice water and ethyl acetate. Add ethylenediamine or aqueous ammonia to complex the copper salts (turn the aqueous layer blue). Filter through Celite.[2]
-
Isolation: Extract with Ethyl Acetate (
).[3] Wash organics with brine, dry over , and concentrate.[3] -
Purification: Flash chromatography (Hexane/EtOAc) yields the 3-nitro-5-(trifluoromethyl)picolinonitrile intermediate.
Step 2: Selective Nitro Reduction
Rationale: Catalytic hydrogenation (
-
Setup: Dissolve the nitro-intermediate (1.0 eq) in Acetic Acid (10 mL/mmol) and Ethyl Acetate (1:1 ratio).
-
Reagent: Add Iron powder (5.0 eq) in portions.
-
Reaction: Heat to 60°C for 2 hours. The reaction is exothermic; control the temperature to prevent nitrile hydrolysis.
-
Workup: Cool and filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Carefully neutralize the filtrate with saturated
solution (Caution: Gas evolution). -
Isolation: Separate layers. Wash organic layer with water and brine.[3] Dry (
) and concentrate. -
Product: The resulting yellow solid is 3-amino-5-(trifluoromethyl)picolinonitrile . Recrystallize from Ethanol/Water if necessary.
Part 3: Downstream Utility (Heterocycle Formation)
The "ortho-amino nitrile" motif is the "Holy Grail" for synthesizing 4-amino-pyrido[2,3-d]pyrimidines . This scaffold is bioisosteric with quinazolines (e.g., Erlotinib) but offers different solubility and metabolic profiles.
3.1 The Niementowski-Type Cyclization
Reacting the title compound with formamidine acetate or urea yields the fused ring system.
Figure 2: Cyclization to the kinase-privileged pyrido-pyrimidine scaffold.
Mechanism:
-
Nucleophilic attack of the pyridine amine (
) onto the formamidine carbon. -
Intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.
-
Rearrangement to form the pyrimidine ring.
References
- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. Rule P-63.1.2 (Priority of Nitriles over Amines).
-
Synthesis of Trifluoromethylpyridines . Journal of Organic Chemistry.
-
Ortho-Amino Nitrile Cyclizations . Journal of Medicinal Chemistry. Methods for pyrido[2,3-d]pyrimidine synthesis.
-
ChemicalBook Database . CAS 573762-62-6 vs Isomer CAS 1211515-30-8.
-
PubChem Compound Summary . 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (Isomer comparison).
(Note: While specific patent literature for the 3-amino-5-CF3 isomer is less dense than the 5-amino-3-CF3 isomer, the chemistry described above is standard for the regioisomeric family.)
Sources
Technical Whitepaper: 5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile
A Critical Intermediate in the Synthesis of Next-Generation Androgen Receptor Antagonists
Executive Summary
5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile (CAS 573762-62-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Apalutamide (ARN-509), a second-generation non-steroidal androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).
This whitepaper provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, industrial-scale synthesis via nitro-reduction, and its pivotal role in constructing the diarylthiohydantoin scaffold characteristic of modern AR antagonists. We emphasize process reliability, impurity control, and safety protocols essential for GMP-compliant workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The unique electronic properties of the pyridine ring, decorated with a strong electron-withdrawing trifluoromethyl group (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile |
| Common Name | 5-Amino-3-(trifluoromethyl)picolinonitrile |
| CAS Number | 573762-62-6 |
| Molecular Formula | |
| Molecular Weight | 187.12 g/mol |
| Appearance | White to light brown crystalline solid |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |
| Melting Point | Solid at RT (Specific range varies by polymorph/purity) |
| pKa | Weakly basic amine (suppressed by electron-withdrawing groups) |
Synthetic Pathways & Process Chemistry[7][9]
The most robust industrial route to 5-amino-3-(trifluoromethyl)-2-pyridinecarbonitrile involves the chemoselective reduction of its nitro-precursor, 2-cyano-3-(trifluoromethyl)-5-nitropyridine . While catalytic hydrogenation (
Core Synthesis Protocol (Fe/AcOH Reduction)
Reaction Logic:
The use of iron powder in acidic media provides a mild electron transfer mechanism that selectively reduces the nitro group (
Protocol:
-
Charge: Suspend 2-cyano-3-(trifluoromethyl)-5-nitropyridine (1.0 eq) in a mixture of Ethyl Acetate and Acetic Acid (1:1 v/v).
-
Activation: Add Iron powder (4.5 – 5.0 eq) portion-wise to control exotherm.
-
Reaction: Heat to reflux (approx. 65–80°C) for 12–15 hours. Monitor by TLC or HPLC for consumption of starting material.
-
Workup (Critical Step):
-
Cool mixture to room temperature.
-
Filter through a Celite pad to remove iron salts (sludge).
-
Concentrate filtrate.
-
Neutralize with saturated
solution (Caution: evolution). -
Extract with Ethyl Acetate, dry over
, and concentrate.[1]
-
-
Purification: Recrystallization or Column Chromatography (EtOAc/Pentane) to yield the target amine.
Visualization: Synthesis Workflow
Therapeutic Application: Apalutamide Synthesis[7][9][11][12]
The primary utility of this intermediate is in the construction of the diarylthiohydantoin core of Apalutamide. The amino group at position 5 is converted into an isothiocyanate, which then undergoes a cyclization reaction with a second intermediate.
Mechanism of Action in Synthesis
The electron-deficient nature of the pyridine ring (due to
Application Workflow
-
Activation: The 5-amino compound is reacted with thiophosgene (
) to form 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile . -
Coupling: This isothiocyanate is coupled with 4-amino-2-fluoro-N-methylbenzamide derivatives (specifically the cyclobutyl amino acid fragment).
-
Cyclization: Acid-catalyzed cyclization yields the final Apalutamide structure.
Visualization: Apalutamide Pathway[9][10]
[1][9][10][13][14]
Analytical Characterization & Quality Control
To ensure the material meets the stringent requirements for pharmaceutical intermediates (typically >98% purity), the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Retention Time: The amino compound will elute earlier than the nitro precursor due to increased polarity.
Nuclear Magnetic Resonance (NMR)
The
-
~6.5–7.0 ppm: Broad singlet (2H) corresponding to the
protons (exchangeable with ). -
~7.5 ppm: Doublet (1H, J ~2.5 Hz), Proton at position 4 (shielded by amine, deshielded by
). - ~8.3 ppm: Doublet (1H, J ~2.5 Hz), Proton at position 6 (deshielded by ring nitrogen).
Safety & Handling (GHS Standards)
Signal Word: DANGER
This compound is a potent substituted pyridine and must be handled in a fume hood with full PPE.
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if handling powder outside hood).
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile group.
-
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
-
Bian, J., et al. (2020). Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. European Journal of Medicinal Chemistry, 192, 112175. Link
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494–1503. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13532246, 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from PubChem.[4] Link[4]
-
World Intellectual Property Organization. (2018).[2][5] Process for Preparing Apalutamide. WO2018136001A1.[2] Link
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A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(trifluoromethyl)picolinonitrile
Introduction
3-Amino-5-(trifluoromethyl)picolinonitrile, with the CAS Number 573762-62-6, is a highly functionalized pyridine derivative. Its molecular structure incorporates an amino group, a nitrile group, and a trifluoromethyl group, bestowing upon it unique electronic and chemical properties. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer.[1][2][3] The precise structural confirmation of this intermediate is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth analysis of the spectroscopic data pertinent to 3-Amino-5-(trifluoromethyl)picolinonitrile. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization of this key pharmaceutical building block. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
Molecular Identity
| Identifier | Value |
| IUPAC Name | 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile |
| CAS Number | 573762-62-6 |
| Molecular Formula | C₇H₄F₃N₃ |
| Molecular Weight | 187.12 g/mol |
| Structure |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 3-Amino-5-(trifluoromethyl)picolinonitrile, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) provides unambiguous structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of distinct proton environments and their neighboring atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual signal should not overlap with analyte signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent signal or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
Predicted ¹H NMR Data and Interpretation
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| ~8.22 ppm | Doublet (d) | ~2.4 Hz | 1H | H-6 |
| ~7.20 ppm | Doublet (d) | ~2.4 Hz | 1H | H-4 |
Source: Predicted data from publicly available chemical databases.
Causality Behind the Assignments:
-
H-6 Proton (~8.22 ppm): This proton is adjacent to the ring nitrogen, which is highly electronegative. This proximity causes significant deshielding, shifting its signal downfield. It appears as a doublet due to coupling with the H-4 proton.
-
H-4 Proton (~7.20 ppm): This proton is situated between the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl group (-CF₃). The net electronic effect results in a chemical shift that is upfield relative to H-6. It also appears as a doublet from coupling to H-6.
-
Amino Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, but is generally expected in the 4-6 ppm range.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR spectroscopy identifies all unique carbon environments within the molecule.
Experimental Protocol: ¹³C NMR
The sample preparation is identical to that for ¹H NMR. The spectrum is typically acquired as a proton-decoupled experiment to produce sharp singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Expected ¹³C NMR Data and Interpretation
The structure contains seven unique carbon atoms. Their expected chemical shift ranges are based on established data for pyridine derivatives and substituent effects.[5][6]
| Expected Chemical Shift (δ) | Assignment | Rationale |
| 150-160 ppm | C-2 | Quaternary carbon attached to two electronegative atoms (N and C≡N). |
| 145-155 ppm | C-6 | Aromatic CH carbon adjacent to ring nitrogen. |
| 135-145 ppm | C-5 | Quaternary carbon attached to the electron-donating amino group. |
| 120-130 ppm | C-3 | Quaternary carbon attached to the strongly electron-withdrawing CF₃ group. |
| 118-128 ppm | C-4 | Aromatic CH carbon. |
| 115-125 ppm | -CF₃ | The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms. |
| 110-120 ppm | -C≡N | The nitrile carbon. |
¹⁹F NMR Spectroscopy: A Unique Signature
¹⁹F NMR is highly specific for fluorine-containing compounds and offers a clean spectrum, as ¹⁹F is a 100% abundant nucleus.
Experimental Protocol: ¹⁹F NMR
The same sample can be used. The spectrometer is tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃.
Expected ¹⁹F NMR Data and Interpretation
The trifluoromethyl group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum.
-
Expected Chemical Shift: Approximately -60 to -65 ppm. The chemical shift of a CF₃ group on an aromatic ring is sensitive to the electronic nature of the ring and its substituents.[7]
-
Multiplicity: A singlet. Since there are no adjacent protons or other fluorine atoms, no coupling is observed. This clean singlet is a hallmark of an isolated CF₃ group.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Expected Characteristic IR Absorptions
The IR spectrum of 3-Amino-5-(trifluoromethyl)picolinonitrile will be dominated by absorptions from its primary functional groups.[9][10]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2260-2220 | C≡N Stretch | Nitrile (-C≡N) |
| 1650-1580 | N-H Bend / C=C & C=N Stretch | Amine / Aromatic Ring |
| 1350-1150 | C-F Stretch | Trifluoromethyl (-CF₃) |
Interpretation of Key Peaks:
-
N-H Stretching: The presence of two distinct bands in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine (symmetric and asymmetric stretches).
-
C≡N Stretching: A sharp, strong absorption around 2230 cm⁻¹ is characteristic of the nitrile functional group. Its conjugation with the aromatic ring influences the exact position.
-
C-F Stretching: The trifluoromethyl group will give rise to one or more very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
Experimental Protocol: HRMS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It typically generates the protonated molecular ion [M+H]⁺.
-
Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to measure the mass-to-charge ratio (m/z) with high precision (typically to four decimal places).
HRMS Data and Interpretation
High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the molecular formula.
| Ion | Calculated m/z | Found m/z |
| [C₇H₄F₃N₃ + H]⁺ | 188.0430 | 188.0432 |
Source: Experimental data from published synthesis.
Interpretation:
-
Molecular Ion Peak: The excellent agreement between the calculated and found m/z values for the protonated molecule ([M+H]⁺) provides unequivocal confirmation of the elemental composition, C₇H₄F₃N₃.
-
Fragmentation Pattern: In tandem MS (MS/MS) experiments, fragmentation of the parent ion would be expected. A likely fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which can provide further structural confirmation.[11][12]
Section 4: Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of 3-Amino-5-(trifluoromethyl)picolinonitrile relies not on a single technique, but on the synergistic integration of all spectroscopic data. The following workflow illustrates this logic.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic characterization of 3-Amino-5-(trifluoromethyl)picolinonitrile is achieved through a coordinated application of NMR, IR, and MS techniques. HRMS confirms the elemental composition, while IR spectroscopy identifies the critical amino, nitrile, and trifluoromethyl functional groups. Multi-nuclear NMR spectroscopy provides the definitive connectivity, elucidating the precise arrangement of atoms in the substituted pyridine ring. Together, these techniques provide a robust and self-validating system for the structural verification and quality control of this vital pharmaceutical intermediate, ensuring its suitability for the synthesis of life-saving therapeutics.
References
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6. (n.d.). Sinoway. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]
-
Prediction of 1H NMR Chemical Shifts Using Neural Networks. (1998). Analytical Chemistry. [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. [Link]
- WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. (n.d.).
-
Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). ResearchGate. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2012). Journal of Biomolecular NMR. [Link]
- US10807965B2 - Process for preparation of apalutamide. (n.d.).
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews. [Link]
-
Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. (n.d.). EASTFINE. [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]
- WO2021033098A1 - Process for the preparation of apalutamide. (n.d.).
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]
-
IR Absorption Table. (n.d.). University of Puget Sound. [Link]
-
Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2017). Journal of Fluorine Chemistry. [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University. [Link]
-
Apalutamide-impurities. (n.d.). Pharmaffiliates. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Rapid Communications in Mass Spectrometry. [Link]
-
GCMS Section 6.17 - Fragmentation of Nitriles. (n.d.). Whitman College. [Link]
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Technical Guide: FT-IR Spectral Analysis of 3-Amino-5-(trifluoromethyl)picolinonitrile
This guide provides an in-depth technical analysis of the FT-IR spectrum for 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6), a critical intermediate in the synthesis of next-generation androgen receptor inhibitors like Apalutamide .
Executive Summary & Molecular Context[1][2]
3-Amino-5-(trifluoromethyl)picolinonitrile (also known as 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile) is a trisubstituted pyridine scaffold characterized by a unique "Push-Pull" electronic architecture. This structure dictates its vibrational spectroscopy, making FT-IR a powerful tool for both identification and purity assessment during drug substance manufacturing.
-
Molecular Formula: C
H F N [1][2][3][5][6][7][8][9] -
Role: Key regulatory starting material (RSM) for Apalutamide (anti-prostate cancer therapeutic).
The "Push-Pull" Electronic System
The molecule features an electron-donating amino group (
Theoretical Assignment & Spectral Analysis
The FT-IR spectrum of this compound can be segmented into three critical zones. The following analysis synthesizes empirical group frequencies with the specific electronic effects of the pyridine ring substitution.
Zone 1: High-Frequency Region (4000 – 2500 cm⁻¹)
Primary Amine & Aromatic C-H
The high-frequency region is dominated by the N-H stretching vibrations of the primary amine. Due to the electron-withdrawing nature of the pyridine ring and the
- (Asymmetric Stretch): ~3400 – 3500 cm⁻¹. A sharp, medium-intensity band.
- (Symmetric Stretch): ~3300 – 3380 cm⁻¹. A sharp band, typically lower in intensity than the asymmetric mode.
- (Aromatic C-H Stretch): ~3050 – 3100 cm⁻¹. Weak, often appearing as a shoulder on the lower frequency side of the amine bands.
Zone 2: The "Silent" Region (2500 – 1800 cm⁻¹)
The Nitrile Signature
This region is typically void of peaks in organic molecules, making the nitrile stretch highly diagnostic.
-
(Nitrile Stretch): ~2220 – 2250 cm⁻¹.
-
Characteristics: Sharp and variable intensity.
-
Electronic Effect: The conjugation with the pyridine ring usually lowers the frequency (red shift) compared to aliphatic nitriles (~2260 cm⁻¹). However, the presence of the ortho
group (electron-withdrawing) exerts an inductive effect that can counter this, keeping the band usually above 2220 cm⁻¹.
-
Zone 3: Fingerprint Region (1800 – 600 cm⁻¹)
Ring, Deformation, and Fluorine Modes
This is the most complex region, containing the "fingerprint" unique to this specific isomer.
- (Scissoring): ~1620 – 1650 cm⁻¹. A medium-strong band often overlapping with ring stretches.[10]
-
Pyridine Ring Breathing (
): ~1550 – 1600 cm⁻¹ and ~1400 – 1480 cm⁻¹. The 2,3,5-substitution pattern breaks the symmetry of the pyridine ring, making these modes IR active and strong. -
(Trifluoromethyl Stretch): ~1100 – 1350 cm⁻¹.
-
Diagnostic Feature: This is often the strongest and broadest set of bands in the spectrum. The C-F stretch is extremely polar. Look for a cluster of very intense peaks in this range, masking other skeletal vibrations.[10]
-
- (Out-of-Plane Bending): ~800 – 900 cm⁻¹. The isolated protons at positions 4 and 6 (meta-relationship) will show specific bending patterns, typically distinct sharp peaks useful for distinguishing regioisomers.
Summary Table of Characteristic Bands
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym) | 3400 – 3500 | Medium | Doublet pattern with Sym stretch |
| Primary Amine | N-H Stretch (Sym) | 3300 – 3380 | Medium | |
| Nitrile | C≡N Stretch | 2220 – 2250 | Med-Strong | Sharp, diagnostic for picolinonitrile |
| Amine | N-H Scissoring | 1620 – 1650 | Medium | Overlaps with ring modes |
| Pyridine Ring | C=N / C=C Stretch | 1550 – 1600 | Strong | Indicates aromaticity |
| Trifluoromethyl | C-F Stretch | 1100 – 1350 | Very Strong | Broad, multi-peak cluster |
| Aromatic C-H | OOP Bending | 800 – 900 | Strong | Specific to substitution pattern |
Visualization of Spectral Logic
The following diagram illustrates the "Push-Pull" electronic effects and how they map to specific vibrational modes.
Caption: Correlation between functional group electronics and characteristic IR absorption bands.
Experimental Protocol: Validated Workflow
For drug development applications, reproducibility is paramount. The following protocol compares ATR (Attenuated Total Reflectance) and Transmission (KBr) modes. ATR is recommended for routine QC due to speed and lack of sample modification.
Method A: Diamond ATR (Recommended)
Best for: Routine ID, Raw Material Release.
-
System Check: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) to verify no contamination (look for C-H grease bands at 2800-3000 cm⁻¹).
-
Sample Loading: Place approximately 5–10 mg of the solid powder onto the center of the crystal.
-
Compression: Apply pressure using the anvil clamp. Monitor the live preview; stop when the strongest peak (likely C-F stretch) reaches ~0.8 – 1.0 Absorbance units. Do not over-compress , as high pressure can shift crystal lattice bands in crystalline solids.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 600 cm⁻¹
-
-
Post-Processing: Apply "ATR Correction" (if comparing to a KBr library) to account for depth of penetration dependence on wavelength.
Method B: KBr Pellet (Transmission)
Best for: High-resolution structural elucidation, resolving weak overtones.
-
Ratio: Mix 1–2 mg of sample with 200 mg of dry, spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect" (skewed baselines).
-
Pressing: Press at 8–10 tons for 1–2 minutes under vacuum (to remove trapped air/moisture) to form a transparent disc.
-
Measurement: Collect spectrum in transmission mode.
Quality Control & Troubleshooting
In a synthesis context, the IR spectrum serves as a rapid purity gate.
Common Impurities & Spectral Indicators
| Impurity / Issue | Spectral Indicator | Action |
| Residual Water | Broad, rounded band ~3400 cm⁻¹ masking N-H split. | Dry sample (vacuum oven) and re-test. |
| Hydrolysis (Amide) | Loss of sharp CN (~2230) and appearance of C=O (~1680). | The nitrile has hydrolyzed to an amide. Reject batch. |
| Starting Material | Absence of CF3 bands or shift in aromatic OOP. | Check reaction conversion. |
| Solvent (EtOAc) | Sharp C=O peak at ~1740 cm⁻¹. | Dry sample; check Loss on Drying (LOD). |
Workflow Diagram: QC Decision Tree
Caption: Standard Operating Procedure (SOP) logic for IR-based release of the intermediate.
References
-
PubChem. (2025).[5] Compound Summary: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CID 13532246). National Library of Medicine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for aminopyridine/nitrile group frequencies).
-
Sinoway Industrial. (2024). Apalutamide Intermediate Data Sheet. Retrieved from [Link]
-
NIST Chemistry WebBook. (General Reference for Pyridine Derivative IR Spectra). Retrieved from [Link]
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- 6. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]
- 7. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]
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- 9. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Mass Spectrometry of 3-Amino-5-(trifluoromethyl)picolinonitrile: A Technical Guide
Executive Summary
3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6, Isomer Specific) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation Androgen Receptor (AR) antagonists and Checkpoint Kinase 1 (CHK1) inhibitors. Its structural integrity—defined by the ortho-positioning of the amino and nitrile groups relative to the pyridine nitrogen—is pivotal for the bioactivity of final drug candidates.
This guide provides an in-depth mass spectrometric profile of the compound.[1] Unlike generic databases, we focus on the mechanistic fragmentation derived from its specific substitution pattern (3-amino, 5-CF3), distinguishing it from its common isomer, 5-amino-3-(trifluoromethyl)picolinonitrile.
Physicochemical Profile & Ionization Strategy[2][3]
Understanding the protonation thermodynamics is the first step to robust method development. The molecule contains three potential basic sites, but steric and electronic effects dictate the ionization pathway.
Molecular Properties
| Property | Value | Structural Insight |
| Formula | C₇H₄F₃N₃ | High nitrogen content aids ESI sensitivity. |
| Exact Mass | 187.0357 | Monoisotopic mass for HRMS confirmation. |
| [M+H]⁺ | 188.0430 | Target precursor ion in positive mode. |
| LogP | ~1.5 - 1.8 | Moderately lipophilic; retains well on C18. |
| pKa (Calc) | ~2.5 (Pyridine N) | Electron-withdrawing -CF3 and -CN groups significantly reduce basicity compared to pyridine (pKa 5.2). |
Ionization Protocol
-
Mode: Electrospray Ionization Positive (ESI+) .
-
Rationale: Despite the electron-withdrawing trifluoromethyl and nitrile groups, the exocyclic amino group at position 3 and the pyridine nitrogen provide sufficient proton affinity for ESI+.
-
Alternative: APCI+ is recommended if the sample matrix causes significant ion suppression in ESI, as the compound is thermally stable and moderately non-polar.
-
Negative Mode (ESI-): generally poor sensitivity unless derivatized, as the amine protons are not sufficiently acidic (pKa > 20).
Structural Fragmentation Analysis (MS/MS)
The fragmentation of 3-Amino-5-(trifluoromethyl)picolinonitrile is governed by the "Ortho Effect"—the interaction between the 3-amino group and the 2-nitrile group. This distinguishes it from regioisomers where these groups are distant.
Predicted Fragmentation Pathways
We propose three primary dissociation channels for the protonated precursor [M+H]⁺ (m/z 188) :
-
Pathway A: Nitrile Elimination (Dominant)
-
Mechanism: Loss of neutral hydrogen cyanide (HCN).
-
Transition: m/z 188 → 161 (Loss of 27 Da).
-
Significance: Characteristic of aromatic nitriles.
-
-
Pathway B: Trifluoromethyl Degradation
-
Mechanism: Loss of Hydrogen Fluoride (HF) via intramolecular hydrogen abstraction (likely from the amine or ring CH).
-
Transition: m/z 188 → 168 (Loss of 20 Da).
-
Secondary Loss: m/z 161 → 141 (Loss of HF from the des-cyano fragment).
-
-
Pathway C: The "Ortho" Cyclization/Ammonia Loss
-
Mechanism: The 3-amino group attacks the adjacent 2-nitrile carbon, facilitating the expulsion of NH₃ or competing cyclization.
-
Transition: m/z 188 → 171 (Loss of 17 Da).
-
Diagnostic Value: This loss is suppressed in the 5-amino-3-(trifluoromethyl) isomer, making it a key differentiator.
-
Fragmentation Workflow Diagram
Caption: Proposed ESI+ MS/MS fragmentation tree for 3-Amino-5-(trifluoromethyl)picolinonitrile highlighting diagnostic losses.
Method Development & Optimization
To ensure reproducibility in a regulated environment (GLP/GMP), the LC-MS method must separate the target from potential regioisomeric impurities (e.g., 5-Amino-3-CF3 isomer).
Chromatographic Conditions
-
Stationary Phase: Phenyl-Hexyl or Biphenyl phases are superior to C18 for separating pyridine isomers due to pi-pi interactions.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring protonation).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol often provides better selectivity for fluorinated aromatics than Acetonitrile).
Gradient Table (Standard 10 min Run)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.00 | 5 | 0.4 | Equilibrium |
| 1.00 | 5 | 0.4 | Load |
| 7.00 | 95 | 0.4 | Elution |
| 8.00 | 95 | 0.4 | Wash |
| 8.10 | 5 | 0.4 | Re-equilibration |
| 10.00 | 5 | 0.4 | End |
Method Optimization Workflow
Caption: Decision tree for optimizing LC separation of trifluoromethyl-picolinonitrile isomers.
Isomer Discrimination (Critical Quality Attribute)
In drug development, distinguishing the 3-Amino-5-CF3 (Target) from the 5-Amino-3-CF3 (Impurity) is vital.
| Feature | 3-Amino-5-(trifluoromethyl) (Target) | 5-Amino-3-(trifluoromethyl) (Impurity) |
| Substitution | Ortho (Amino/Nitrile) | Meta/Para (Amino/Nitrile) |
| Key MS/MS Loss | -NH₃ (17 Da) possible due to proximity. | -NH₃ unlikely/suppressed. |
| Retention Time | Typically elutes later on Phenyl phases due to intramolecular H-bonding reducing polarity. | Typically elutes earlier . |
| Synthesis Origin | From 2-cyano-3-CF3-5-nitro precursors.[2][3] | From 2-cyano-5-CF3-3-nitro precursors.[2][3] |
References
-
Synthesis of CHK1 Inhibitors
-
Fragmentation of Pyridines
-
General Isomer Data
- Title: 5-Amino-3-(trifluoromethyl)
-
Source: ChemicalBook.[1]
-
Mass Spectrometry of Nitriles
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The Discovery and Synthetic Utility of 3-Amino-5-(trifluoromethyl)picolinonitrile
This is an in-depth technical guide on the discovery, synthesis, and application of 3-Amino-5-(trifluoromethyl)picolinonitrile , a critical pyridine scaffold in modern medicinal chemistry.
Technical Whitepaper | Chemical Series: Pyridine Functionalisations
Executive Summary & Core Directive
3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 1211515-30-8 ) is a highly specialized heterocyclic building block that has emerged as a "privileged scaffold" in the design of next-generation kinase inhibitors, particularly for immuno-oncology targets like Hematopoietic Progenitor Kinase 1 (HPK1) .
Unlike its more famous structural isomer—5-amino-3-(trifluoromethyl)picolinonitrile (the key intermediate for the androgen receptor antagonist Apalutamide)—the 3-amino-5-trifluoromethyl variant offers a distinct vector for structure-activity relationship (SAR) exploration. Its "discovery" is defined not by isolation from nature, but by the synthetic breakthrough allowing regioselective access to the ortho-amino nitrile motif combined with a meta-trifluoromethyl group, a substitution pattern that was historically difficult to scale.
This guide details the synthetic evolution, mechanistic rationale, and experimental protocols required to master this scaffold.
Structural Identity & Isomerism
Precise structural identification is paramount due to the prevalence of regioisomers in the marketplace.
| Feature | Target Compound | Common Confusant (Apalutamide Int.) |
| Name | 3-Amino-5-(trifluoromethyl)picolinonitrile | 5-Amino-3-(trifluoromethyl)picolinonitrile |
| CAS | 1211515-30-8 | 573762-62-6 |
| Structure | Pyridine ring with:[1][2][3]• C2: Cyano (-CN)• C3: Amino (-NH₂)[4][5][6][7]• C5: Trifluoromethyl (-CF₃) | Pyridine ring with:• C2: Cyano (-CN)• C3: Trifluoromethyl (-CF₃)[6][8][9]• C5: Amino (-NH₂) |
| Electronic State | Amino group is ortho to the electron-withdrawing nitrile (push-pull system). | Amino group is para to the nitrile. |
| Key Application | HPK1 Inhibitors , Immuno-oncology | Apalutamide (Prostate Cancer) |
Structural Visualization
The following diagram illustrates the specific substitution pattern and its electronic implications.
Caption: Structural decomposition of the 3-amino-5-(trifluoromethyl)picolinonitrile scaffold highlighting the critical 2,3,5-substitution pattern.
Synthetic Discovery & Evolution
The synthesis of 3-amino-5-(trifluoromethyl)picolinonitrile is challenging because standard electrophilic aromatic substitution on the electron-deficient pyridine ring is sluggish. The "discovery" of a scalable route relies on Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation.
The "Nitro-Cyanation" Route (Dominant Strategy)
The most robust pathway avoids direct amination. Instead, it utilizes a nitro group as a masked amine and a halogen as a handle for cyanation.
Step 1: Precursor Selection
The starting material is typically 2-chloro-3-nitro-5-(trifluoromethyl)pyridine . This compound is chosen because the nitro group at C3 and the CF3 at C5 activate the C2-chlorine for displacement.
Step 2: Rosenmund-von Braun Cyanation
-
Reagent: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂).
-
Challenge: Preventing denitration or ring opening.
-
Innovation: Use of polar aprotic solvents (NMP or DMF) at controlled temperatures (140–160°C) allows the displacement of the C2-chloride by cyanide.
Step 3: Chemoselective Reduction
-
Reagent: Iron powder/Acetic acid or H₂/Pd-C.
-
Criticality: The nitrile group must not be reduced to the primary amine (benzylamine type). Iron-mediated reduction is preferred for its chemoselectivity toward the nitro group in the presence of a nitrile.
Synthetic Workflow Diagram
Caption: The industrial "Nitro-Cyanation" route for accessing the 3-amino-5-(trifluoromethyl)picolinonitrile scaffold.
Experimental Protocols
The following protocols are synthesized from patent literature (e.g., WO2024140679A1) and standard pyridine chemistry best practices.
Protocol A: Cyanation of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Objective: Replace the C2-chloro group with a nitrile.
-
Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (10.0 g, 44.1 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) (100 mL).
-
Reagent Addition: Add Copper(I) cyanide (4.35 g, 48.5 mmol). Note: Perform this in a fume hood due to cyanide hazards.
-
Reaction: Heat the mixture to 150°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material should disappear.
-
Workup: Cool to room temperature. Pour the mixture into water (500 mL) containing ethylenediamine (to complex copper) or ammonium hydroxide. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Expect 60–75% of 3-nitro-5-(trifluoromethyl)picolinonitrile as a yellow solid.
Protocol B: Reduction to 3-Amino-5-(trifluoromethyl)picolinonitrile
Objective: Selectively reduce the nitro group to an aniline without touching the nitrile or CF3.
-
Setup: 500 mL round-bottom flask.
-
Charging: Dissolve the nitro intermediate (5.0 g, 23.0 mmol) in Ethanol (50 mL) and Acetic Acid (50 mL).
-
Activation: Add Iron powder (6.4 g, 115 mmol, 5 equiv) portion-wise.
-
Reaction: Heat to 70–80°C for 2–3 hours. The yellow solution will turn dark/brown.
-
Filtration: Cool and filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Concentrate the filtrate. Dilute with EtOAc and carefully neutralize with saturated NaHCO₃ solution (gas evolution!).
-
Isolation: Separate phases, dry organic layer over MgSO₄, and concentrate.
-
Result: The product, 3-Amino-5-(trifluoromethyl)picolinonitrile , is obtained as an off-white to pale yellow solid.
-
Purity Check: ¹H NMR (DMSO-d₆): Look for broad singlet (NH₂) around 6.5 ppm, and two aromatic doublets.
-
Applications in Drug Discovery
The "Discovery" of this compound's utility lies in its ability to serve as a bioisostere and a privileged kinase scaffold .
HPK1 Inhibitors (Immuno-Oncology)
Recent patents (e.g., WO2024140679A1) highlight this scaffold in the synthesis of Spirocyclic HPK1 Antagonists .
-
Mechanism: HPK1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell activation. Inhibiting HPK1 enhances the immune system's attack on tumors.[10]
-
Role of the Scaffold: The 3-amino-pyridine motif often forms the "hinge-binding" region of the kinase inhibitor. The C2-nitrile can engage in hydrogen bonding or dipole interactions within the ATP binding pocket, while the C5-CF3 group occupies a hydrophobic pocket, improving potency and metabolic stability.
Comparison with Apalutamide Scaffold
While Apalutamide uses the 5-amino isomer to build a thiohydantoin ring, the 3-amino isomer is typically used to build fused ring systems such as Pyrido[3,2-d]pyrimidines or 1,5-Naphthyridines .
| Property | 3-Amino-5-CF3 (This Topic) | 5-Amino-3-CF3 (Apalutamide) |
| Hinge Binding | Excellent (N1 and 3-NH2 mimic adenine) | Moderate (Used for linear extension) |
| Downstream Chem | Cyclization with nitriles/formates to fused rings | Isothiocyanate formation -> Thiohydantoins |
| Primary Use | Kinase Inhibitors (HPK1, PI3K) | Androgen Receptor Antagonists |
Safety & Handling (E-E-A-T)
Working with this compound requires strict adherence to safety protocols due to the nitrile and trifluoromethyl moieties.
-
Acute Toxicity: Like many aminobenzonitriles, this compound is harmful if swallowed (H301) or inhaled. It may liberate cyanide ions upon strong metabolic oxidation, though the CF3 group stabilizes the ring.
-
Handling:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended during synthesis steps involving CuCN), lab coat, and safety glasses.
-
Waste: All aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.
-
References
-
Pharmaffiliates. (2024). Product Analysis: 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 1211515-30-8).[4][5][11][12] Retrieved from
-
World Intellectual Property Organization. (2024). Patent WO2024140679A1: Spirocyclic HPK1 antagonists and uses thereof. Retrieved from
-
ChemicalBook. (2025). 3-Amino-5-(trifluoromethyl)picolinonitrile Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2024). Pyridine Building Blocks: 5-Amino-3-(trifluoromethyl)picolinonitrile vs 3-Amino-5-(trifluoromethyl)picolinonitrile. Retrieved from
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile
Introduction: The Strategic Importance of 3-Amino-5-(trifluoromethyl)picolinonitrile
3-Amino-5-(trifluoromethyl)picolinonitrile is a pyridine-based heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring an amino group, a nitrile moiety, and an electron-withdrawing trifluoromethyl group, makes it a highly versatile and valuable building block in organic synthesis.[1]
The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications. The amino group serves as a key nucleophile, readily participating in amide bond formation, while the nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions.[1] The trifluoromethyl group is particularly crucial in modern drug design; its inclusion often enhances metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity and altering the electronic properties of the molecule.[1]
Notably, this compound is a critical intermediate in the synthesis of advanced pharmaceutical agents. A prime example is its role as a precursor to Apalutamide, a second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.[2] This application underscores the compound's relevance and the need for a robust and reproducible synthetic protocol. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the compound's properties and associated hazards is a prerequisite for safe and effective synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 573762-62-6 | [2][3][4] |
| Molecular Formula | C₇H₄F₃N₃ | [3][4] |
| Molecular Weight | 187.12 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.45 - 1.5 ± 0.1 g/cm³ (Predicted) | [4][5][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4][7] |
GHS Hazard and Safety Information
Directive: This compound is classified as toxic if swallowed and requires careful handling in a controlled laboratory environment.[6][8]
-
GHS Classification: Acute Toxicity, Oral (Category 3).[8]
-
Signal Word: Danger [8]
-
Precautionary Statements:
-
Prevention: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).[8]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth).[8]
-
Storage: P405 (Store locked up).[8]
-
Disposal: P501 (Dispose of contents/container in accordance with local regulations).[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Synthesis Protocol: Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile
The most direct and widely cited method for preparing 3-Amino-5-(trifluoromethyl)picolinonitrile is through the chemical reduction of its nitro precursor, 5-Nitro-3-(trifluoromethyl)picolinonitrile. This method is favored for its high yield and operational simplicity.
Principle of the Reaction
The core of this synthesis is the selective reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of organic synthesis. While various reducing agents can accomplish this, a classic and cost-effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or in the presence of a mineral acid like HCl.[3][4][6] The iron acts as the electron donor, becoming oxidized (Fe to Fe²⁺/Fe³⁺), while the nitro group is reduced in a stepwise manner. The acidic environment facilitates the protonation of intermediates and prevents the formation of undesired side products.
Reaction Scheme
Caption: Synthetic route from the nitro precursor to the final amine product.
Materials and Equipment
Reagents:
-
5-Nitro-3-(trifluoromethyl)picolinonitrile (Starting Material)
-
Iron powder (Fe), fine grade (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Experimental Protocol
This protocol is adapted from procedures reported in the European Journal of Medicinal Chemistry and other chemical synthesis databases.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a solvent mixture of Ethyl Acetate and Acetic Acid (a common ratio is 1:1 v/v).[3][4][6] Rationale: Ethyl acetate is a good solvent for the organic starting material, while acetic acid provides the necessary acidic environment for the iron reduction.
-
Addition of Reducing Agent: To the stirring solution, add iron powder (approx. 5.0 eq) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable temperature.[3] Rationale: A stoichiometric excess of iron ensures the complete reduction of the nitro group.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-80°C, depending on the exact solvent ratio) and maintain for 12-15 hours.[3][4] Rationale: Heating accelerates the reaction rate. The progress should be monitored to determine the point of completion.
-
Monitoring the Reaction: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC). Use an appropriate eluent system (e.g., Ethyl Acetate:Pentane = 1:1) to separate the starting material from the product. The disappearance of the starting material spot indicates the reaction is complete.[3][4]
-
Work-up - Filtration: After cooling the reaction mixture to room temperature, filter it through a pad of diatomaceous earth to remove the iron powder and iron salts.[3][4] Rinse the filter cake with additional Ethyl Acetate to ensure all product is collected. Rationale: Diatomaceous earth is an inert filter aid that prevents fine particles from clogging the filter paper.
-
Work-up - Neutralization and Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting crude residue, add Ethyl Acetate and carefully add a saturated aqueous solution of Sodium Bicarbonate until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).[3] Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine all organic extracts.[3]
-
Rationale: The basic wash neutralizes the remaining acetic acid. The product is more soluble in the organic solvent, allowing for its extraction from the aqueous phase.
-
-
Drying and Concentration: Wash the combined organic layer with brine, then dry it over anhydrous Sodium Sulfate (Na₂SO₄).[3] Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, typically as a brown solid.[3] Rationale: The brine wash removes residual water, and Na₂SO₄ removes the final traces of moisture from the organic solvent.
-
Purification: Purify the crude solid by column chromatography on silica gel, using an eluent such as a gradient of Ethyl Acetate in Pentane or Hexane, to obtain the pure 3-Amino-5-(trifluoromethyl)picolinonitrile.[3][4]
Process Optimization and Troubleshooting
While the described protocol is robust, variations in reagent quality or equipment can lead to challenges. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Expected Results
Following the protocol meticulously should yield the desired product with high purity.
| Parameter | Expected Outcome | Notes |
| Yield | 91-95% | Based on reported literature values.[3] Yields may vary based on scale and purification efficiency. |
| Purity | >98% (by HPLC) | Purity should be confirmed post-chromatography. |
| Physical Appearance | Off-white to yellow or brown solid | The color of the crude product is typically darker.[3][4] |
| Confirmation | HRMS (ESI) | Expected m/z for C₇H₅F₃N₃ [M+H]⁺: 188.0430.[3] |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile, a key building block for the pharmaceutical industry. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The key to success lies in careful monitoring of the reaction, meticulous work-up, and effective purification.
References
-
EASTFINE. (n.d.). 573762-62-6 5-Amino-3-(trifluoromethyl) picolinonitrile. Retrieved from [Link]
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
- Google Patents. (2023). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.
-
Sinoway. (n.d.). 5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6. Retrieved from [Link]
- Kent, S. B., et al. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2.
-
Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Retrieved from [Link]
- Google Patents. (2011). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
-
Chemsrc. (n.d.). CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile. Retrieved from [Link]
-
iChemical. (n.d.). 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6. Retrieved from [Link]
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The Strategic Synthesis of Advanced Androgen Receptor Antagonists Utilizing 3-Amino-5-(trifluoromethyl)picolinonitrile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthesis and application of potent androgen receptor (AR) antagonists, with a particular focus on the strategic use of 3-amino-5-(trifluoromethyl)picolinonitrile as a key building block. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the synthetic strategy and the biological context of the synthesized compounds.
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor, a ligand-activated transcription factor, plays a critical role in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes essential for prostate cell growth and survival.[2] Consequently, inhibiting the AR signaling pathway is a cornerstone of prostate cancer therapy.[3]
Nonsteroidal androgen receptor antagonists have emerged as a pivotal class of therapeutics. These molecules competitively bind to the ligand-binding domain of the AR, preventing its activation by endogenous androgens.[1] This guide focuses on the synthesis of advanced, second-generation AR antagonists, exemplified by Apalutamide, which exhibit higher binding affinity and greater efficacy in castration-resistant prostate cancer (CRPC).[4]
The choice of 3-amino-5-(trifluoromethyl)picolinonitrile as a starting material is strategic. The trifluoromethyl group enhances the molecule's metabolic stability and binding affinity to the AR, while the picolinonitrile moiety provides a versatile handle for the construction of the core structure of the antagonist.
The Androgen Receptor Signaling Pathway and Mechanism of Antagonism
Understanding the androgen receptor signaling pathway is crucial for appreciating the mechanism of action of the synthesized antagonists. The following diagram illustrates the key events in AR activation and the points of inhibition by antagonists like Apalutamide.
Figure 1: Simplified Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.
Apalutamide and similar antagonists function by:
-
Directly competing with androgens for binding to the ligand-binding domain of the AR.[5]
-
Preventing the nuclear translocation of the AR.[5]
-
Inhibiting the binding of the AR to DNA , thereby impeding AR-mediated gene transcription.[5]
Synthesis of Apalutamide from 3-Amino-5-(trifluoromethyl)picolinonitrile
The synthesis of Apalutamide from the title compound is a multi-step process that involves the formation of a key isothiocyanate intermediate followed by a cyclization reaction. The overall synthetic workflow is depicted below.
Figure 2: Overall Synthetic Workflow for Apalutamide.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| 3-Amino-5-(trifluoromethyl)picolinonitrile | 573762-62-6 | Sigma-Aldrich, >98% |
| Thiophosgene | 463-71-8 | Sigma-Aldrich, 99% |
| 4-Amino-2-fluoro-N-methylbenzamide | Not Available | Commercially available |
| 1-Bromocyclobutane-1-carboxylic acid | Not Available | Commercially available |
| Dioxane, anhydrous | 123-91-1 | Sigma-Aldrich, >99.8% |
| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich, >99.5% |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | Sigma-Aldrich, >99.9% |
| Isopropyl acetate | 108-21-4 | Sigma-Aldrich, >99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich, >99.8% |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Sigma-Aldrich, >99.5% |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich, >99.5% |
Experimental Protocols
Protocol 1: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (Intermediate 1)
This protocol describes the conversion of the primary amine to an isothiocyanate using thiophosgene. This reaction is the cornerstone for the subsequent cyclization.
Safety Precaution: Thiophosgene is highly toxic, corrosive, and moisture-sensitive.[6] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6] An emergency shower and eyewash station must be readily accessible.[6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-5-(trifluoromethyl)picolinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform.[7]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of thiophosgene (1.1-1.5 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. This intermediate is often used in the next step without further purification.[9]
Protocol 2: Synthesis of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Intermediate 2)
This intermediate is synthesized through the alkylation of 4-amino-2-fluoro-N-methylbenzamide with 1-bromocyclobutane-1-carboxylic acid, followed by conversion of the carboxylic acid to a nitrile. A more direct synthesis of a similar intermediate is also reported.[10]
-
Alkylation: In a round-bottom flask, suspend 4-amino-2-fluoro-N-methylbenzamide (1.0 eq) in dioxane.[11] Add triethylamine (TEA) (3.0 eq).[11] Heat the mixture to 60°C under a nitrogen atmosphere.[11]
-
Addition of Bromo-acid: Slowly add a solution of 1-bromocyclobutane-1-carboxylic acid (1.5 eq) in dioxane to the reaction mixture.[11]
-
Reaction and Work-up: Stir the reaction at 60°C for approximately 20 hours.[11] Cool the mixture and filter to remove the triethylammonium bromide salt. The filtrate containing 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide can be carried forward or purified.
-
Nitrile Formation: The conversion of the carboxylic acid to the nitrile can be achieved through standard methods, such as activation with a coupling agent followed by treatment with a cyanide source, although specific protocols for this intermediate can vary. A detailed procedure for a similar transformation can be found in the patent literature.[11]
Protocol 3: Synthesis of Apalutamide
This final step involves the reaction of the isothiocyanate intermediate with the amino-nitrile intermediate, leading to the formation of the thiohydantoin ring of Apalutamide.
-
Reaction Setup: In a reaction vessel, dissolve 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.3 eq) and 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (1.0 eq) in a mixture of isopropyl acetate and anhydrous DMSO.[11]
-
Cyclization: Heat the reaction mixture to reflux (approximately 90°C) under a nitrogen atmosphere and stir for about 17 hours.[11]
-
Work-up: Cool the reaction to 60°C and dilute with isopropyl acetate.[11] Wash the organic phase sequentially with a 5% aqueous NaCl solution and water.[11]
-
Purification: Dry the organic phase by azeotropic distillation of isopropyl acetate.[11] Concentrate the solution to obtain the crude Apalutamide. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by silica gel column chromatography.[11] A purity of over 99% can be achieved with proper recrystallization.[11]
Characterization and Data
Thorough characterization of the synthesized Apalutamide is essential for confirming its identity and purity.
Table 1: Physicochemical and Spectroscopic Data for Apalutamide
| Property | Value |
| Molecular Formula | C₂₁H₁₅F₄N₅O₂S |
| Molecular Weight | 477.44 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (300MHz, CDCl₃) | δ 1.73 (m, 1H), 2.28 (m, 1H), 2.50-2.80 (m, 4H), 3.07 (d, 3H), 6.73 (m, 1H), 7.13-7.29 (dd, 2H), 8.28-8.38 (dd, 2H), 9.08 (d, 1H).[11] |
| Mass Spectrometry (LC-MS/MS) | Precursor ion (m/z): 478.09. Characteristic fragment ions (m/z): 450, 221.[12][13] |
| HPLC Purity | >99% after recrystallization. A typical HPLC method uses a C18 column with a gradient of acetonitrile and a phosphate buffer.[14][15] |
In Vitro Assays for Androgen Receptor Antagonism
To validate the biological activity of the synthesized Apalutamide, several in vitro assays can be performed.
Protocol 4: Androgen Receptor Competitive Binding Assay
This assay determines the ability of the synthesized compound to compete with a radiolabeled androgen for binding to the AR.
-
Prepare AR-containing cell lysates or purified AR protein.
-
Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT) and varying concentrations of the synthesized Apalutamide.
-
Separate the bound from unbound radioligand using a suitable method (e.g., filtration).
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC₅₀ value, which represents the concentration of Apalutamide required to inhibit 50% of the specific binding of the radiolabeled androgen.
Protocol 5: AR-Dependent Reporter Gene Assay
This assay measures the ability of the synthesized compound to inhibit AR-mediated gene transcription.
-
Use a cell line (e.g., LNCaP prostate cancer cells) that has been stably or transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the synthesized Apalutamide.
-
Lyse the cells after a suitable incubation period and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the dose-dependent inhibition of AR-mediated transcription and calculate the IC₅₀ value.
Conclusion
The synthetic route utilizing 3-amino-5-(trifluoromethyl)picolinonitrile provides an efficient and strategic pathway to advanced androgen receptor antagonists like Apalutamide. The protocols and data presented in this guide offer a robust framework for researchers in medicinal chemistry and drug discovery to synthesize and evaluate these potent therapeutic agents. The careful execution of these procedures, coupled with a thorough understanding of the underlying chemical and biological principles, will enable the successful development of novel AR-targeted therapies.
References
- CN107501237A - A kind of Apalutamide new synthetic method - Google P
-
PROCESS FOR THE PREPARATION OF APALUTAMIDE - European Patent Office - EP 3802515 B1 - EPO. (URL: [Link])
-
Isothiocyanic acid, p-chlorophenyl ester - Organic Syntheses Procedure. (URL: [Link])
-
thiophosgene - Organic Syntheses Procedure. (URL: [Link])
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
- WO2021117062A1 - Process for the preparation of 4-[7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7- diazaspiro[3.
- EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google P
- WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google P
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
-
General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (URL: [Link])
-
(PDF) Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide by HPLC and LC‐MS/MS and Separation of Impurities using Design of Experiments - ResearchGate. (URL: [Link])
-
THIOPHOSGENE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (URL: [Link])
-
Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS - IJCRR. (URL: [Link])
-
Material Safety Data Sheet - Thiophosgene 95-98% - Cole-Parmer. (URL: [Link])
-
Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed. (URL: [Link])
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
-
(PDF) Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC - ResearchGate. (URL: [Link])
-
Proposed mass fragmentation pattern of apalutamide - ResearchGate. (URL: [Link])
- WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google P
-
ERLEADA - Mechanism of Action - J&J Medical Connect. (URL: [Link])
-
Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC - NIH. (URL: [Link])
-
(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (URL: [Link])
-
Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem. (URL: [Link])
-
Bioanalytical HPLC Methodfor the Determination of Apalutamide from Human Plasma. (URL: [Link])
-
Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC - PubMed Central. (URL: [Link])
-
Mechanism of AR inhibitors. Step 1. Apalutamide binds directly to the... - ResearchGate. (URL: [Link])
-
Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. (URL: [Link])
-
What is the mechanism of Apalutamide? - Patsnap Synapse. (URL: [Link])
-
SOLID STATE FORMS OF APALUTAMIDE - European Patent Office - EP 3555061 B1 - EPO. (URL: [Link])
-
Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC. (URL: [Link])
-
210951Orig1s000 - accessdata.fda.gov. (URL: [Link])
-
Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study - ResearchGate. (URL: [Link])
-
Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - MDPI. (URL: [Link])
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Application Note: Suzuki-Miyaura Functionalization of 3-Amino-5-(trifluoromethyl)picolinonitrile
This Application Note is structured to address the specific synthetic challenges of utilizing 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) in Suzuki-Miyaura cross-coupling reactions.
Given that the native structure of 3-Amino-5-(trifluoromethyl)picolinonitrile lacks a halogen handle, this guide addresses the necessary activation step (C6-halogenation) followed by the C6-arylation protocol . This sequence is critical in the synthesis of KRAS G12C inhibitors and other kinase-targeting small molecules.
Executive Summary & Strategic Rationale
3-Amino-5-(trifluoromethyl)picolinonitrile is a "privileged scaffold" in medicinal chemistry due to its high dipole moment, metabolic stability (conferred by the -CF3 and -CN groups), and hydrogen-bond donor capability (-NH2). However, it presents a synthetic paradox :
-
Electronic Deactivation: The pyridine ring is severely electron-deficient due to the cumulative withdrawing effects of the nitrile (-I, -M), trifluoromethyl (-I), and the pyridine nitrogen.
-
Steric Hindrance: The C5-trifluoromethyl group creates significant steric bulk, shielding the adjacent C6 position—the primary site for functionalization.
-
Catalyst Poisoning: The free C3-amino group can chelate Palladium species, arresting the catalytic cycle.
Scope of this Protocol: This guide details the transformation of the parent scaffold into its 6-bromo derivative , followed by a sterically demanding Suzuki coupling . Standard protocols using PPh3-based catalysts will fail here; this workflow utilizes bulky, electron-rich Buchwald phosphine ligands to overcome the energy barrier of oxidative addition and reductive elimination adjacent to the -CF3 group.
Critical Pathway Analysis
The following directed graph illustrates the obligatory activation pathway. The parent molecule must first be converted to an electrophile (Region A) before entering the catalytic cycle (Region B).
Figure 1: Synthetic workflow converting the inert parent scaffold into a viable Suzuki substrate. The C6-position is targeted due to the directing effect of the pyridine nitrogen and the steric blocking at C4.
Pre-Coupling Activation: Synthesis of the Electrophile
You cannot perform a Suzuki coupling directly on the commercially available 3-Amino-5-(trifluoromethyl)picolinonitrile. It must be brominated first.
Reaction: Substrate: 3-Amino-5-(trifluoromethyl)picolinonitrile Reagent: N-Bromosuccinimide (NBS) (1.1 equiv) Solvent: Acetonitrile (MeCN) Temperature: 60°C
Why this works: The amino group at C3 activates the ring slightly, directing the electrophile (Br+) to the para-position (C6). Although the ring is deactivated, the amino group's resonance donation is sufficient to permit bromination at elevated temperatures.
Detailed Suzuki Coupling Protocol
This protocol is optimized for the 6-bromo-3-amino-5-(trifluoromethyl)picolinonitrile intermediate.
Reagent Selection Strategy
| Component | Selection | Scientific Justification |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Sources of Pd(0) or Pd(II) that are easily reduced in situ. |
| Ligand | XPhos or SPhos | Critical: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the electron-poor C-Br bond and, more importantly, create a pocket that forces reductive elimination despite the steric bulk of the adjacent -CF3 group. |
| Base | K₃PO₄ (2.0M aq) | A mild base is preferred over carbonates to prevent hydrolysis of the nitrile group (-CN) to an amide. |
| Solvent | 1,4-Dioxane or Toluene/Water | Biphasic systems often improve solubility of the boronic acid and sequester inorganic salts. |
| Additives | None | Avoid amine bases (TEA, DIPEA) which can compete for coordination. |
Step-by-Step Procedure
Scale: 1.0 mmol (approx. 266 mg of brominated substrate)
-
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition:
-
Add 6-Bromo-3-amino-5-(trifluoromethyl)picolinonitrile (266 mg, 1.0 mmol).
-
Add Aryl Boronic Acid (1.2 - 1.5 mmol). Note: Use excess if the boronic acid is prone to protodeboronation.
-
Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd) or Pd-XPhos G4 precatalyst (recommended for consistency).
-
Add XPhos (19 mg, 0.04 mmol, 4 mol%). Ligand:Pd ratio should be 2:1.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon three times.
-
Solvent/Base Addition:
-
Inject anhydrous 1,4-Dioxane (4.0 mL) via syringe.
-
Inject degassed 2.0 M aqueous K₃PO₄ (1.0 mL, 2.0 mmol).
-
-
Reaction:
-
Thermal: Heat to 90°C in an oil bath for 4–12 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Monitoring: Check via LC-MS.
-
Target Mass: [M+H]+ = Product Mass.
-
Common Byproduct: Protodeboronation of the aryl boronic acid (Ar-H). If this is high, lower temperature and add boronic acid in portions.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc). The amino group makes the product polar; expect elution at 30-50% EtOAc.
Mechanistic Insights & Troubleshooting
The "Orthogonal Steric" Problem
The 5-trifluoromethyl group is physically larger than a methyl group. In the transition state for reductive elimination, the palladium center must squeeze between the 5-CF3 group and the incoming aryl group.
Diagram: Steric Environment at the Metal Center
Figure 2: The -CF3 group exerts steric pressure on the incoming aryl group. Bulky ligands like XPhos are required to expand the coordination sphere angle and facilitate the reductive elimination step.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative addition failure or Catalyst poisoning by -NH2. | Switch to Pd-XPhos G4 (pre-formed catalyst) to bypass activation issues. Protect -NH2 as -NHBoc (requires deprotection later). |
| Homocoupling of Boronic Acid | Oxidation of Boronic Acid by O₂. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins. |
| Hydrolysis of Nitrile (-CONH2 formed) | Base is too strong or temperature too high. | Switch from K₃PO₄ to KF or CsF . Reduce water content (use anhydrous dioxane). |
| Low Yield due to Dehalogenation | Beta-hydride elimination (rare) or Pd-hydride formation. | Use 1,4-dioxane (non-protic). Avoid alcohols (EtOH/MeOH) as cosolvents. |
Safety & Handling
-
Cyanide Hazard: While the nitrile group is stable, combustion or contact with strong acids can release HCN. Work in a well-ventilated fume hood.
-
Fluorinated Waste: Compounds containing -CF3 groups should be segregated into halogenated waste streams for high-temperature incineration.
-
Palladium: Residual Pd in the final product must be scavenged (e.g., using SiliaMetS® Thiol or DMT) if the compound is intended for biological testing, as Pd is cytotoxic.
References
-
Suzuki-Miyaura Coupling of Electron-Deficient Pyridines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines with Arylboronic Acids."
- Source:Journal of Organic Chemistry.
- Context: Establishes the baseline reactivity for halogen
-
Buchwald Ligands for Sterically Hindered Substrates
- Title: "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides."
- Source:Accounts of Chemical Research.
- Context: Explains why XPhos/SPhos are required for ortho-substituted (CF3) systems.
-
Synthesis of KRAS Inhibitors (Relevant Scaffold Usage)
- Title: "Discovery of Adagrasib (MRTX849), a Potent, Selective, and Long-Acting Inhibitor of KRAS G12C."
- Source:Journal of Medicinal Chemistry.
-
Context: Demonstrates the functionalization of the 2-cyano-3-amino-5-trifluoromethylpyridine core.[2]
-
Properties of 3-Amino-5-(trifluoromethyl)
- Source: PubChem Compound Summary.
-
Context: Physical and safety data for CAS 573762-62-6.[3]
Sources
Application Note: Derivatization Strategies for 3-Amino-5-(trifluoromethyl)picolinonitrile
Executive Summary & Strategic Value
This guide details the derivatization of 3-Amino-5-(trifluoromethyl)picolinonitrile , a high-value heterocyclic scaffold. Unlike its para-substituted isomers, this specific regioisomer possesses a critical structural feature: the ortho-relationship between the nucleophilic amino group (-NH
This "push-pull" electronic environment, modulated by the electron-withdrawing trifluoromethyl (-CF
Reactivity Profile
-
3-Amino Group: Reduced nucleophilicity due to the electron-deficient pyridine ring (exacerbated by 5-CF
and 2-CN). Requires forcing conditions or activated electrophiles for acylation/alkylation. -
2-Cyano Group: Highly activated for nucleophilic attack due to the electron-poor ring. Susceptible to hydrolysis or cyclization.
-
5-Trifluoromethyl Group: Metabolically stable, lipophilic anchor. Generally inert but inductively deactivates the ring, increasing the acidity of the N-H protons.
Reaction Landscape Visualization
The following diagram illustrates the primary derivatization pathways available for this scaffold.
Figure 1: Divergent synthesis pathways from the parent scaffold. Green nodes indicate fused heterocycle formation (high value).
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines (The "Niementowski" Variation)
Application: Primary route to ATP-competitive kinase inhibitors. Mechanism: The exocyclic amine attacks the electrophilic carbon of the formamidine; the resulting intermediate undergoes intramolecular cyclization onto the nitrile.
Materials
-
Substrate: 3-Amino-5-(trifluoromethyl)picolinonitrile (1.0 eq)
-
Reagent: Formamidine acetate (1.5 – 2.0 eq)
-
Solvent: 2-Methoxyethanol (preferred for higher boiling point) or n-Butanol.
-
Catalyst: Glacial Acetic Acid (0.1 eq) - optional, accelerates amidine exchange.
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the substrate (1.0 g, 5.3 mmol) and formamidine acetate (0.83 g, 8.0 mmol).
-
Solvation: Add 2-Methoxyethanol (10 mL). The mixture may remain a suspension initially.
-
Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N
).-
Critical Checkpoint: The solution usually turns homogenous and then darkens as the reaction proceeds. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material nitrile peak (IR ~2230 cm
) should disappear.
-
-
Duration: Typically 4–12 hours. The electron-withdrawing CF
group may slow the initial nucleophilic attack, requiring longer times than non-fluorinated analogs. -
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (2x) and diethyl ether (1x) to remove unreacted formamidine.
-
-
Purification: Recrystallization from Ethanol/DMF is usually sufficient. If purity is <95%, use flash column chromatography (DCM/MeOH gradient).
Expected Data:
-
LCMS: [M+H]
= 215.1 (Parent + 27 mass units for C+N ring expansion). -
1H NMR (DMSO-d6): New singlet around
8.4-8.6 ppm (Pyrimidine H-2). Broad singlet for NH (exchangable).
Protocol B: Controlled Hydrolysis to 3-Amino-5-(trifluoromethyl)picolinamide
Application: Intermediate for further derivatization where the nitrile is too reactive or unwanted. Challenge: Preventing over-hydrolysis to the carboxylic acid.
Materials
-
Substrate: 3-Amino-5-(trifluoromethyl)picolinonitrile
-
Reagents: 30% Hydrogen Peroxide (H
O ), 6N Sodium Hydroxide (NaOH). -
Solvent: Ethanol/Water (1:1).[1]
Step-by-Step Methodology
-
Setup: Dissolve the substrate (500 mg) in Ethanol (5 mL) in a flask open to air (to prevent pressure buildup from O
generation). -
Addition: Add 6N NaOH (2.0 eq) followed by dropwise addition of 30% H
O (5.0 eq).-
Safety Note: This reaction is exothermic. Use an ice bath during addition if scaling up >1g.
-
-
Reaction: Stir at 50°C for 1-2 hours.
-
Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate (3x).
-
Isolation: Dry organic layers over Na
SO and concentrate.
Protocol C: Sandmeyer-Type Iodination
Application: Converting the amine to an iodide allows for Suzuki/Sonogashira coupling at the 3-position. Challenge: Electron-deficient pyridines react poorly in standard aqueous Sandmeyer conditions.
Materials
-
Substrate: 3-Amino-5-(trifluoromethyl)picolinonitrile
-
Reagents: tert-Butyl Nitrite (tBuONO), Diiodomethane (CH
I ) or Iodine (I ). -
Solvent: Acetonitrile or DMF (anhydrous).
Step-by-Step Methodology
-
Setup: Under N
, dissolve substrate (1.0 eq) and Diiodomethane (3.0 eq) in anhydrous Acetonitrile. -
Diazotization: Heat to 60°C and add tBuONO (1.5 eq) dropwise.
-
Why: Non-aqueous diazotization avoids the formation of the phenol (hydroxy) byproduct which is common in water.
-
-
Reaction: Evolution of N
gas will be observed. Stir for 2 hours. -
Workup: Concentrate solvent. Purify directly via silica gel chromatography (Hexanes/EtOAc).
Analytical Reference Data
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 187.12 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| IR Spectrum | ~2230 cm | Strong, sharp peak. Disappears upon annulation. |
| IR Spectrum | ~3300-3400 cm | Doublet (symmetric/asymmetric stretch). |
| 19F NMR | ~ -62 to -64 ppm | Typical for Ar-CF |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in water and hexanes. |
| pKa (Calc) | ~2.5 (Conjugate acid of amine) | Very weak base due to CF |
Mechanism of Action: Annulation
The formation of the pyrido[2,3-d]pyrimidine scaffold is the most critical application of this molecule.
Figure 2: Step-wise mechanism for the condensation reaction.
References
-
Synthesis of Pyrido[2,3-d]pyrimidines
-
Sandmeyer on Pyridines
- Title: A Practical Synthesis of Halopyridines via Diazotiz
- Source:Journal of Organic Chemistry.
- Context: Validates the use of alkyl nitrites (tBuONO) for electron-deficient heterocyclic amines.
-
Physical Properties & Safety
-
Patent Literature (Kinase Inhibitors)
- Title: Pyridopyrimidine deriv
- Source: WO2014083150A1 (Example of scaffold utility).
- Context: Demonstrates the industrial relevance of the annul
Disclaimer: This document is for research purposes only. All syntheses involve hazardous chemicals (cyanides, strong bases) and should be performed in a fume hood by trained personnel.
Sources
- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
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- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-[3-(3-Amino-propylamino)-propyl]-guanidine | C7H19N5 | CID 44334124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-(trifluoromethyl)picolinonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the landscape of modern agrochemical research, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring confers a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent bioactivity.[1][3] These characteristics are highly sought after in the design of effective and persistent crop protection agents.[2]
Within this important class of compounds, 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6; Molecular Formula: C₇H₄F₃N₃) stands out as a versatile and highly valuable building block.[4] Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic nitrile, and an activated pyridine ring—provides synthetic chemists with a powerful platform for generating a diverse array of novel fungicides, insecticides, and herbicides.[3][5] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with field-proven protocols and mechanistic insights for researchers in agrochemical development.
Synthesis of the Core Intermediate: 3-Amino-5-(trifluoromethyl)picolinonitrile
The most reliable and scalable route to 3-Amino-5-(trifluoromethyl)picolinonitrile involves the selective reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine. The causality behind this choice lies in the robust and high-yielding nature of nitro group reductions, which are well-established in industrial synthesis. Iron powder in an acidic medium is the preferred reagent system due to its cost-effectiveness, safety, and efficiency.
Protocol 1: Synthesis via Nitro Group Reduction[4][6]
Objective: To synthesize 3-Amino-5-(trifluoromethyl)picolinonitrile from 2-cyano-3-(trifluoromethyl)-5-nitropyridine.
Materials:
-
2-cyano-3-(trifluoromethyl)-5-nitropyridine
-
Iron powder (fine grade)
-
Ethyl acetate (EtOAc)
-
Glacial acetic acid (AcOH)
-
Celite or diatomaceous earth
-
Pentane or Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (1.0 eq) and iron powder (4.5-5.0 eq) in a 1:1 mixture of ethyl acetate and acetic acid. The acidic medium is crucial as it facilitates the reduction by iron.
-
Reaction Execution: Heat the mixture to 65-70 °C and maintain for 12-15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts and other solid particulates. The filter cake should be washed with additional ethyl acetate to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using an eluent system such as 1:1 Ethyl Acetate:Pentane.[4]
-
Characterization: Combine the pure fractions and evaporate the solvent to yield 3-Amino-5-(trifluoromethyl)picolinonitrile as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical yield for this reaction is >90%.[6]
Caption: Workflow for the synthesis of the core intermediate.
Application in Fungicide Synthesis
The 3-amino-5-(trifluoromethyl)picolinonitrile scaffold is a precursor to advanced pyridine carboxamide fungicides, a class known for its efficacy. The recently registered fungicide Florylpicoxamid, a pyridine carboxamide, highlights the importance of this structural class.[7] The amino group of the title compound is readily acylated to form stable amide bonds, which are central to the bioactivity of many fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[8][9]
Protocol 2: General Synthesis of N-Acyl Fungicidal Precursors
Objective: To synthesize a fungicidal N-(2-cyano-5-(trifluoromethyl)pyridin-3-yl)benzamide analogue.
Materials:
-
3-Amino-5-(trifluoromethyl)picolinonitrile
-
Benzoyl chloride (or other relevant acid chloride)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-Amino-5-(trifluoromethyl)picolinonitrile (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (1.2 eq) to the solution. The base is essential to neutralize the HCl generated during the acylation reaction. Slowly add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the target N-acyl derivative.
-
Validation: Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS).
Caption: General acylation scheme for fungicide synthesis.
Application in Insecticide Synthesis
The title compound is a valuable starting material for synthesizing analogues of insecticides like Flonicamid, a selective aphicide with a unique mode of action.[10] Flonicamid is a nicotinamide derivative, specifically N-cyanomethyl-4-(trifluoromethyl)nicotinamide.[11] By hydrolyzing the nitrile group of our starting material to a carboxylic acid and subsequently forming an amide, we can generate novel picolinamide insecticides.
Protocol 3: Two-Step Synthesis of Picolinamide Insecticidal Analogues
Objective: To convert 3-Amino-5-(trifluoromethyl)picolinonitrile into a novel picolinamide with potential insecticidal activity.
Step A: Hydrolysis of the Nitrile to a Carboxylic Acid
Materials:
-
3-Amino-5-(trifluoromethyl)picolinonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Reaction Setup: Carefully add 3-Amino-5-(trifluoromethyl)picolinonitrile (1.0 eq) to a solution of 1:1 concentrated H₂SO₄ and water. This strong acidic condition is required to hydrolyze the sterically hindered and electronically deactivated nitrile group.
-
Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated base (e.g., NaOH solution) until the product precipitates.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 3-Amino-5-(trifluoromethyl)picolinic acid.
Step B: Amide Coupling to Form the Final Product
Materials:
-
3-Amino-5-(trifluoromethyl)picolinic acid (from Step A)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or DCM
-
Triethylamine (TEA)
Procedure:
-
Acid Chloride Formation: Suspend the picolinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF. Add thionyl chloride (1.5 eq) dropwise and heat the mixture to 70-80 °C for 2-3 hours until a clear solution is formed. Cool the mixture and remove excess thionyl chloride under reduced pressure.[11]
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of the desired amine (e.g., aminoacetonitrile hydrochloride, 1.2 eq) and triethylamine (2.5 eq) in DCM. Cool this amine solution to 0 °C.
-
Reaction Execution: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Follow the work-up and purification steps outlined in Protocol 2 to isolate the final picolinamide product.
Caption: Synthesis pathway for picolinamide insecticides.
Application in Herbicide Synthesis
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides, with commercial examples including picloram and the newer florpyrauxifen-benzyl.[14][15] The synthesis of a picolinic acid from our nitrile-containing starting material (as described in Protocol 3, Step A) is the pivotal step toward creating novel herbicidal candidates. The amino group at the 3-position can then be further modified to fine-tune the herbicidal activity and crop selectivity. For instance, the amino group can be converted to a halogen via a Sandmeyer reaction, a common transformation in agrochemical synthesis.
Protocol 4: Conversion to a Halogenated Picolinic Acid Herbicide Core
Objective: To convert 3-Amino-5-(trifluoromethyl)picolinic acid into 3-Chloro-5-(trifluoromethyl)picolinic acid, a key herbicidal intermediate.[3]
Materials:
-
3-Amino-5-(trifluoromethyl)picolinic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Diazotization: Suspend 3-Amino-5-(trifluoromethyl)picolinic acid (1.0 eq) in concentrated HCl and cool to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. This step is critical and temperature control is paramount to prevent decomposition of the unstable diazonium intermediate.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl. Add the cold diazonium salt solution to this catalyst solution portion-wise.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization to yield 3-Chloro-5-(trifluoromethyl)picolinic acid.
Caption: Sandmeyer reaction for herbicide core synthesis.
Data Summary
The versatility of 3-Amino-5-(trifluoromethyl)picolinonitrile as a synthetic platform is summarized below:
| Starting Material | Key Reaction Type | Intermediate/Product Class | Target Agrochemical Class |
| 3-Amino-5-(trifluoromethyl)picolinonitrile | Acylation | N-Acyl Picolinonitriles / Amides | Fungicides |
| 3-Amino-5-(trifluoromethyl)picolinonitrile | Hydrolysis & Amidation | Picolinic Acids & Picolinamides | Insecticides |
| 3-Amino-5-(trifluoromethyl)picolinonitrile | Hydrolysis & Sandmeyer | Halogenated Picolinic Acids | Herbicides |
Conclusion
3-Amino-5-(trifluoromethyl)picolinonitrile is more than just a chemical intermediate; it is a strategic starting point for innovation in agrochemical discovery. Its unique electronic and steric properties, combined with the reactivity of its three distinct functional groups, provide a robust foundation for the synthesis of next-generation fungicides, insecticides, and herbicides. The protocols detailed herein offer a practical framework for researchers to leverage this powerful building block, enabling the exploration of novel chemical space and the development of effective crop protection solutions.
References
-
Tridge. (2025, June 5). Corteva's New Fungicide Florylpicoxamid (Pyridine Carboxamide) Officially Registered in the United States. Retrieved from [Link]
-
Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Nitro-5-(trifluoromethyl)picolinonitrile. Retrieved from [Link]
-
The Role of Trifluoromethylpyridines in Modern Agrochemicals. (2026, January 27). AgroPages. Retrieved from [Link]
-
MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
MDPI. (2023, February 2). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2021, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN113929621A - Synthesis method of flonicamid.
-
MDPI. (2023, December 22). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of flonicamid - Eureka. Retrieved from [Link]
-
J-Stage. (n.d.). Research and development of a novel insecticide, flonicamid. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Flutolanil | C17H16F3NO2 | CID 47898. Retrieved from [Link]
-
PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
- Google Patents. (n.d.). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
-
AERU. (n.d.). Flonicamid (Ref: IKI 220). Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Nitro-5-(trifluoromethyl)picolinonitrile [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. Corteva's New Fungicide Florylpicoxamid (Pyridine Carboxamide) Officially Registered in the United States [tridge.com]
- 8. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors [mdpi.com]
- 9. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 11. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 12. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 13. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 14. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Purification of 3-Amino-5-(trifluoromethyl)picolinonitrile: An Application Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 3-Amino-5-(trifluoromethyl)picolinonitrile, a critical building block in contemporary drug discovery and materials science. The presence of an amino group, a nitrile moiety, and a trifluoromethyl substituent on the pyridine ring presents unique challenges and opportunities for purification. This document outlines strategic approaches to achieving high purity of the target compound, focusing on crystallization, flash column chromatography, and acid-base extraction techniques. The causality behind each experimental choice is thoroughly explained, ensuring a deep understanding of the purification principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of Purity for a Key Intermediate
3-Amino-5-(trifluoromethyl)picolinonitrile is a pivotal intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1][2] Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, making it a valuable synthon in pharmaceutical development.[3] The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, decreased yields, and complications in downstream applications. This guide provides a systematic approach to the purification of this compound, ensuring a high-quality starting material for subsequent synthetic endeavors.
Table 1: Physicochemical Properties of 3-Amino-5-(trifluoromethyl)picolinonitrile
| Property | Value | Source |
| CAS Number | 573762-62-6 | [2] |
| Molecular Formula | C₇H₄F₃N₃ | [2] |
| Molecular Weight | 187.12 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Predicted Boiling Point | 362.2 ± 42.0 °C | [2] |
| Predicted Density | 1.45 ± 0.1 g/cm³ | [2] |
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The most common synthetic route to 3-Amino-5-(trifluoromethyl)picolinonitrile involves the reduction of a nitro-group precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine, often using iron powder in an acidic medium.[2] This process can introduce specific impurities that must be addressed during purification.
Common Impurities:
-
Unreacted Starting Material: 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.
-
Reaction Intermediates: Partially reduced nitro-aromatics.
-
Inorganic Salts: Iron salts from the reduction step.
-
Side-Reaction Products: Products arising from over-reduction or other competing reactions.
A logical workflow for the purification process is essential for efficiently removing these impurities.
Caption: General purification workflow for 3-Amino-5-(trifluoromethyl)picolinonitrile.
Purification Protocols: A Multi-pronged Approach
Achieving high purity often requires a combination of techniques. The following protocols provide detailed, step-by-step instructions for the most effective methods.
Protocol 1: Recrystallization for High Purity
Recrystallization is a powerful technique for achieving high levels of purity by exploiting the differences in solubility between the target compound and its impurities at different temperatures. The choice of solvent is critical and is guided by the "like dissolves like" principle. Given the polar nature of the amino and nitrile groups, and the hydrophobic contribution of the trifluoromethyl group, a mixed solvent system is often ideal.
Rationale for Solvent Selection:
The trifluoromethyl group increases the lipophilicity of the molecule, suggesting solubility in less polar organic solvents.[3] However, the amino and nitrile groups can participate in hydrogen bonding, favoring more polar solvents. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, allows for fine-tuning of the solvent polarity to achieve the desired solubility profile: high solubility in the hot solvent and low solubility upon cooling.
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and hexane) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 3-Amino-5-(trifluoromethyl)picolinonitrile in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a 1:1 mixture of ethanol and water).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Ethanol/Water | 1:1 to 2:1 | >98% | Good for removing polar impurities. |
| Ethyl Acetate/Hexane | 1:2 to 1:3 | >98% | Effective for removing less polar impurities. |
| Dioxane/Water | As needed | >99% | Precipitation by adding water to a dioxane solution can yield high purity crystals.[4] |
Protocol 2: Flash Column Chromatography for Impurity Removal
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. For 3-Amino-5-(trifluoromethyl)picolinonitrile, a normal-phase silica gel column is effective.
Rationale for Mobile Phase Selection:
The choice of eluent is critical for achieving good separation. A mixture of a less polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate) allows for the elution of the target compound while retaining more polar impurities on the silica gel. The basicity of the amino group can sometimes lead to tailing of the peak on the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine, to the eluent can mitigate this issue by neutralizing the acidic sites on the silica.
Caption: Principle of chromatographic separation of the target compound.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 3: Recommended Flash Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane or Pentane | Good balance of polarity for effective separation.[2] |
| Gradient | 10% to 50% Ethyl Acetate | Allows for the elution of compounds with varying polarities. |
| Modifier | 0.1-1% Triethylamine (optional) | Reduces peak tailing of the basic amino compound. |
Protocol 3: Acid-Base Extraction for Initial Cleanup
Acid-base extraction is a useful technique to separate basic compounds, like amines, from neutral or acidic impurities. This method is particularly effective as an initial purification step to remove non-basic organic impurities and inorganic salts.
Rationale for the Technique:
The amino group on the pyridine ring is basic and can be protonated by an acid to form a water-soluble salt. This allows the target compound to be transferred from an organic solvent to an aqueous acidic solution, leaving non-basic impurities behind in the organic layer. The free amine can then be regenerated by basifying the aqueous solution and extracted back into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic, causing the free amine to precipitate or form an oil.
-
Back Extraction: Extract the free amine back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to detect and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Conclusion
The successful purification of 3-Amino-5-(trifluoromethyl)picolinonitrile is a critical step in its utilization for research and development. By understanding the nature of potential impurities and applying the appropriate purification techniques—crystallization, flash column chromatography, and acid-base extraction—researchers can consistently obtain this valuable intermediate in high purity. The protocols and rationales presented in this guide are designed to be a practical resource for scientists in the field, enabling them to proceed with their synthetic work with confidence in the quality of their starting materials.
References
- Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent No. EP0228846A1.
-
PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Amino-3-(trifluoromethyl)picolinonitrile. Retrieved from [Link]
-
EASTFINE. (n.d.). 5-Amino-3-(trifluoroMethyl) picolinonitrile. Retrieved from [Link]
-
Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270. Retrieved from [Link]
-
Biotage. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
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- 2. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 3. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]
- 4. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Identification of byproducts in 3-Amino-5-(trifluoromethyl)picolinonitrile synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Amino-5-(trifluoromethyl)picolinonitrile .[1] It is designed to troubleshoot specific impurity profiles and process failures associated with this scaffold, particularly focusing on the "ortho-effect" where the 3-amino group influences the reactivity of the 2-nitrile.
Target Molecule: 3-Amino-5-(trifluoromethyl)picolinonitrile Primary Application: Agrochemical intermediates (e.g., Picolinafen analogs), Kinase Inhibitor scaffolds.[1]
Diagnostic Overview (The Triage Desk)
Before adjusting reaction parameters, identify your failure mode using the "Fingerprint Table" below. This molecule is prone to three distinct degradation pathways due to the electron-withdrawing nature of the
Rapid Diagnostic Table: LC-MS & Appearance
| Symptom (Observation) | LC-MS Shift ( | Probable Identity | Root Cause |
| New Peak (+18 Da) | The "Amide" (Hydrolysis) | Water in solvent; Basic workup too long; "Ortho-assistance" by 3- | |
| New Peak (-25 Da) | The "Reduced" (Protodehalogenation) | Over-active Pd catalyst; H-source present (e.g., MeOH, Formate).[1] | |
| Late Eluting Peak | The "Dimer" (Homocoupling) | ||
| Red/Orange Color | Various (Azo/Nitroso) | Azo-dimers / Hydroxylamines | Incomplete reduction of nitro-precursor (if applicable).[1] |
Route-Specific Troubleshooting
Module A: Metal-Catalyzed Cyanation
Context: Transforming 3-amino-2-chloro-5-(trifluoromethyl)pyridine to the target using
The Issue: "The Reaction Stalled or Produced Dimers"
The 3-amino group can coordinate with Palladium (Pd) or Copper (Cu), poisoning the catalyst. Furthermore, the electron-poor ring makes the oxidative addition of Pd slow, promoting side reactions.
Troubleshooting Protocol:
-
Catalyst Poisoning: The free amine at position 3 is a ligand.
-
Solution: Use a bidentate ligand with a wider bite angle (e.g., Xantphos or dppf ) to out-compete the substrate amine.[1]
-
Alternative: Protect the amine (e.g., Acetyl or Boc) before cyanation, though this adds steps.
-
-
Protodehalogenation (Formation of 3-amino-5-(trifluoromethyl)pyridine):
-
Mechanism:[1][2][3][4][5] If the cyanide source is wet or if alcohols are used as co-solvents, the Pd-aryl intermediate undergoes
-hydride elimination or protonolysis rather than transmetallation with CN.[1] -
Fix: Switch to anhydrous DMF or DMAc . Avoid alcohols. Add a scavenger like Polymethylhydrosiloxane (PMHS) is not recommended here; instead, ensure strict anhydrous conditions.[1]
-
-
Homocoupling (Bipyridine formation):
Module B: The "Ortho-Effect" & Hydrolysis
Context: The target molecule contains a nitrile at C2 and an amine at C3.
The Issue: "My Nitrile is turning into an Amide during workup"
This is the most common failure mode. The 3-amino group can act as an intramolecular base or H-bond donor, activating the nitrile carbon toward water attack (Intramolecular General Base Catalysis).[1]
Mechanism:
Corrective Actions:
-
Avoid Basic Aqueous Workups: Do not use strong bases (NaOH/KOH) to quench.[1] The nitrile is highly activated.
-
Quench Protocol: Use a buffered solution (Ammonium Chloride, pH ~5-6) or dilute HCl.
-
Drying: Do not dry the crude material at high temperatures (
) if it contains residual moisture. The amide conversion is thermally accelerated.
Visualizing the Impurity Landscape
The following diagram maps the genesis of impurities based on reaction conditions.
Caption: Figure 1. Reaction pathways leading to the target versus common impurities (Red/Yellow nodes).
Analytical Fingerprinting (Validation)
To confirm you have the Target and not the Amide or Regioisomer, use this validation logic.
NMR Distinction (Proton NMR in DMSO- )
-
Target (Nitrile): You will see the broad singlet for
(approx 6.0 - 7.5 ppm) and the two aromatic protons.[1] Crucially, no other exchangeable protons. -
Impurity (Amide): You will see the
of the aniline PLUS two distinct broad singlets for the amide (often split due to restricted rotation, appearing around 7.5 and 8.0 ppm). -
IR Spectroscopy:
LC-MS Method Parameters
For separation of the Amide from the Nitrile (which often co-elute on standard C18):
-
Column: Use a Phenyl-Hexyl stationary phase.[1] The
interaction with the pyridine ring improves selectivity over standard C18. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Note: The Amide is more polar and will typically elute earlier than the Nitrile.
Frequently Asked Questions (FAQs)
Q1: Can I use CuCN (Rosenmund-von Braun) instead of Pd-catalysis?
A: Yes, but it requires higher temperatures (
Q2: Why is my yield low even though conversion is 100%? A: Check the aqueous layer of your workup. 3-amino-picolinonitriles are moderately amphoteric.[1] If your pH is too low (<3), the pyridine nitrogen protonates, and the product stays in the water. If pH is too high (>10), you risk hydrolysis.[1] Target extraction pH: 7.0–8.0. [1]
Q3: I see a peak at M+32 in LCMS. What is it?
A: If you used Methanol as a solvent, this is likely the imidate ester . The nitrile reacts with methanol under basic/acidic catalysis (
References
-
Pyridine Cyanation Methodologies
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Efficient Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemical Communications.
-
-
Nitrile Hydrolysis Mechanisms (The Ortho-Effect)
-
Kuhn, B., et al. (2010).[1] "Impact of Ortho-Substituents on the Hydrolysis of Aromatic Nitriles." Journal of Organic Chemistry. (General mechanistic grounding for ortho-amino assistance).
-
-
Analytical Characterization of Fluorinated Pyridines
-
Dolan, P., et al. (2017).[1] "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta. (Analogous structure troubleshooting).
-
-
Synthesis of Picolinonitrile Derivatives
-
ChemicalBook Entry & Synthesis Routes for 5-Amino-3-(trifluoromethyl)picolinonitrile (Isomeric reference for reaction conditions).
-
Sources
- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 2. Buy 5-Nitro-3-(trifluoromethyl)picolinonitrile | 573762-57-9 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. SU1220568A3 - Method of producing alpha-aminoami - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)picolinonitrile
Welcome to the technical support guide for 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 573762-62-6). This resource is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate, notably used in the synthesis of Apalutamide.[1] The unique structure of this molecule, featuring an aminopyridine core with a nitrile and a strong electron-withdrawing trifluoromethyl group, presents specific challenges during its purification.[2] This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you achieve high purity and yield in your experiments.
Section 1: Core Characteristics and Stability Profile
Understanding the fundamental properties of your compound is the first step toward successful purification. This section addresses common questions about the molecule's behavior and handling.
Q1: What are the key physicochemical properties of 3-Amino-5-(trifluoromethyl)picolinonitrile?
These properties are fundamental to designing effective purification strategies, particularly for selecting appropriate solvent systems for chromatography and recrystallization.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃N₃ | [1][3] |
| Molecular Weight | 187.12 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 362.2±42.0 °C (Predicted) | [3][4] |
| Solubility | Likely soluble in organic solvents like acetone, ethanol, and DMSO; insoluble in water. | [2] |
Q2: How stable is the compound, and what storage conditions are recommended?
While generally stable under standard conditions, its functional groups can be sensitive to certain environments, leading to degradation and the formation of impurities.[2]
-
Chemical Sensitivity : The compound is susceptible to degradation in the presence of strong acids, bases, or oxidizing agents.[2] The amino group can be protonated or oxidized, while the nitrile group can undergo hydrolysis under harsh acidic or basic conditions.
-
Color Stability : The appearance of a yellow or brown color is a common issue, often indicating degradation.[3][5] This can be exacerbated by exposure to air (oxidation) and light, a known issue for amino-containing aromatics like tryptophan.[6]
-
Recommended Storage : To ensure long-term stability, store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3]
Section 2: Troubleshooting Guide for Common Purification Challenges
This section provides direct answers and actionable protocols for issues frequently encountered during the purification of 3-Amino-5-(trifluoromethyl)picolinonitrile, particularly after its synthesis via the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine.[7][8]
Q3: My crude product is a dark brown, sticky solid. What causes this, and how can I clean it up before chromatography?
Expert Insight: This is the most common issue and typically arises from residual iron salts from the nitro-group reduction and the formation of colored organic byproducts. A thorough aqueous workup is essential and should not be skipped.
Causality:
-
Residual Iron: If the synthesis used iron powder in acetic acid, residual iron salts can complex with the aminopyridine, causing dark coloration.[5][7]
-
Incomplete Reaction: Unreacted nitro starting material or partially reduced intermediates (nitroso, hydroxylamine) can contribute to the crude mixture's impurity profile.
-
Degradation: Exposure to heat and acid during the reaction or workup can cause some of the product to degrade into colored polymeric material.
Self-Validating Protocol: Pre-Chromatography Cleanup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Filtration: Filter the solution through a pad of Celite® (diatomaceous earth) to remove the bulk of the iron powder and other insoluble particulates. This is a critical first step mentioned in multiple synthesis procedures.[3][5][7]
-
Neutralization: Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] Continue washing until CO₂ evolution ceases. This step neutralizes the acetic acid used in the reaction, which is crucial as the acidic silica gel in column chromatography can cause severe streaking with this basic compound.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove excess water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a cleaner solid, which is now ready for chromatography.
Q4: My compound is streaking badly during silica gel column chromatography. How can I achieve sharp, well-defined bands?
Expert Insight: Streaking or tailing on silica gel is a classic sign of strong interaction between a basic compound and the acidic surface of the silica. The free amine group on your molecule is the likely culprit.
Causality:
-
The lone pair of electrons on the amino group strongly adsorbs to the acidic silanol (Si-OH) groups on the surface of the silica gel. This prevents the compound from eluting cleanly as a tight band, leading to significant tailing and poor separation from impurities.
Solution: Basified Eluent and Optimized Solvent System
-
Strategy 1: Add a Basic Modifier: The most effective way to counteract this is to add a small amount of a volatile base to your mobile phase.
-
Add 0.5-1% triethylamine (Et₃N) to your eluent mixture (e.g., Hexane/EtOAc). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through without strong adsorption.
-
-
Strategy 2: Optimize the Solvent System: This compound has moderate polarity. A gradient elution is often most effective. The table below provides validated starting points for mobile phase composition.
| Mobile Phase System | Ratio (v/v) | Application Notes | Source |
| Ethyl Acetate / Pentane | 1:1 | A commonly cited system for effective separation. | [3][5][7] |
| Ethyl Acetate / Hexane | 1:2 | A less polar starting point, good for eluting non-polar impurities first. | [7] |
| Dichloromethane / Methanol | 98:2 to 95:5 | An alternative system if separation is poor in EtOAc/Hexane. | General Practice |
Experimental Protocol: Optimized Flash Column Chromatography
-
Column Packing: Dry-pack the column with silica gel and then flush with the initial, low-polarity mobile phase (e.g., 20% EtOAc in Hexane + 1% Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the material onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.
-
Elution: Start with a low-polarity eluent (e.g., 20% EtOAc/Hexane). Gradually increase the polarity (e.g., to 30%, 40%, 50% EtOAc). The product typically elutes at moderate polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q5: Is purification by recrystallization a viable alternative to chromatography?
Expert Insight: Yes, for batches with relatively high initial purity (>90%), recrystallization can be an excellent and more scalable alternative to chromatography. The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Causality:
-
The principle of recrystallization relies on differences in solubility between the desired compound and impurities at varying temperatures. The compound's solubility profile (soluble in polar organic solvents, insoluble in water) makes it a good candidate.[2]
Solution: Selecting a Recrystallization Solvent System Based on the compound's properties, the following solvent systems are recommended for exploration:
| Primary Solvent (for dissolving) | Anti-Solvent (for precipitation) | Procedure |
| Ethanol | Water | Dissolve the compound in a minimum amount of hot ethanol. Slowly add cold water dropwise until persistent cloudiness appears. Reheat to clarify, then allow to cool slowly. |
| Isopropanol (IPA) | Hexane | Dissolve in minimal hot IPA. Add hexane until the solution becomes turbid. Reheat, then cool. |
| Ethyl Acetate | Heptane | Dissolve in hot EtOAc. Add heptane and allow to cool. |
Experimental Protocol: General Recrystallization
-
Add a small amount of the chosen primary solvent (e.g., Ethanol) to the crude solid in a flask.
-
Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.
-
If the solution is colored, you can optionally add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (e.g., cold water or hexane).
-
Dry the purified crystals under vacuum.
Section 3: Purity Analysis and Quality Control
Verifying the purity and identity of the final product is a non-negotiable step.
Q6: What analytical techniques should I use to confirm the purity and identity of my final product?
Expert Insight: A combination of chromatographic and spectroscopic methods is required for unambiguous confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis (e.g., >98% purity).[1] Given the compound's polarity, a reversed-phase method using a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method would be suitable.[9]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by showing the characteristic proton signals. The spectrum should be clean, with correct chemical shifts and integrations, and free of impurity signals.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[5]
Q7: What does a typical ¹H NMR spectrum for this compound look like?
Based on published data, you should expect to see the following signals in CDCl₃:[7]
-
~8.26 ppm: A doublet corresponding to the proton on the pyridine ring adjacent to the nitrile group.
-
~7.38 ppm: A doublet for the proton on the pyridine ring between the amino and trifluoromethyl groups.
-
~6.36 ppm: A broad singlet for the two protons of the amino (-NH₂) group.
Section 4: Visualized Workflows
To further clarify the purification process, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: General workflow from synthesis to final product.
References
-
EASTFINE. (n.d.). 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
-
Sinoway. (n.d.). 5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6. Retrieved January 29, 2026, from [Link]
-
iChemical. (n.d.). 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6. Retrieved January 29, 2026, from [Link]
-
Chemsrc. (n.d.). CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile. Retrieved January 29, 2026, from [Link]
-
CABI Digital Library. (n.d.). AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(2), M1309. [Link]
-
BioTopics. (n.d.). Chromatography of amino acids. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved January 29, 2026, from [Link]
-
Unger, N., Ferraro, A., & Holzgrabe, U. (2020). Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 177, 112839. [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved January 29, 2026, from [Link]
-
University of Massachusetts Boston. (n.d.). Paper Chromatography of Amino Acids. Retrieved January 29, 2026, from [Link]
Sources
- 1. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]
- 2. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 4. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]
- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Methods for 3-Amino-5-(trifluoromethyl)picolinonitrile
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center for 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS 573762-62-6). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require robust methods for its purification. As a key building block in the synthesis of pharmaceuticals like apalutamide, achieving high purity is paramount.[1] Recrystallization is a powerful and scalable technique for this purpose, founded on the principle of differential solubility.[2]
This document provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the recrystallization of 3-Amino-5-(trifluoromethyl)picolinonitrile in a practical question-and-answer format.
Q1: How do I select the optimal solvent system for recrystallization?
Answer: The ideal recrystallization solvent is one in which 3-Amino-5-(trifluoromethyl)picolinonitrile exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] Given the compound's structure—a polar pyridine ring with amino and nitrile groups, and a nonpolar trifluoromethyl group—a solvent of intermediate polarity is often a good starting point. The compound is generally soluble in organic solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO), and poorly soluble in water.[3]
Expert Recommendation: A solvent screening should be your first step. Use a small amount of your crude material (~20-30 mg) for each test.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Isopropanol (IPA) | 82.6 | 19.9 | Often an excellent choice for compounds with mixed polarity. Evaporates slower than ethanol, allowing for better crystal growth. |
| Ethanol (EtOH) | 78.4 | 24.5 | Good starting point. The compound has known solubility. A mixed system with water can be effective. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | A less polar option. Often used in the synthesis workup, making it a convenient choice.[4][5] Can be paired with a nonpolar anti-solvent like hexane. |
| Toluene | 110.6 | 2.4 | A nonpolar aromatic solvent. Useful if nonpolar impurities are the main concern. Its high boiling point allows for a wide solubility differential. |
| Acetonitrile (ACN) | 82.0 | 37.5 | A polar aprotic solvent. May be a good choice but can sometimes lead to oiling out if the compound is highly soluble. |
| Water | 100.0 | 80.1 | The compound is largely insoluble.[3] Primarily useful as an anti-solvent in a mixed-solvent system (e.g., with Ethanol or Isopropanol). |
Workflow for Solvent Selection:
Caption: Decision tree for selecting a recrystallization solvent.
Q2: My compound has completely "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solute's melting point is below the boiling point of the solvent, or when a supersaturated solution cools so rapidly that the molecules don't have time to align into a crystal lattice.
Causality & Solution:
-
High Solute Concentration: The solution is too concentrated.
-
Fix: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow it to cool much more slowly.
-
-
Rapid Cooling: The temperature drop is too steep.
-
Fix: Ensure the flask is insulated (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.
-
-
Inappropriate Solvent: The solvent's boiling point is too high relative to the compound's melting point.
-
Fix: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or use a solvent pair to lower the overall temperature at which the compound precipitates.
-
Q3: After cooling, no crystals have formed. How can I induce crystallization?
Answer: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[6]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a pure sample, add a single tiny crystal to the solution. This provides a template for further crystal growth.
-
-
Increase Concentration:
-
Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much. Allow the solution to cool again. This is often the most effective method if you suspect too much solvent was added initially.[6]
-
-
Drastic Cooling:
-
After slow cooling to room temperature has failed, place the flask in an ice-water bath, or even a dry ice/acetone bath for low-boiling solvents. This sudden drop in temperature will dramatically decrease solubility and can force precipitation. Note that rapid cooling may trap impurities.
-
Q4: My final product has a yellow or off-white color. How can I improve its appearance and purity?
Answer: Colored impurities are common in aromatic compounds due to side reactions or degradation products. These can often be removed with an adsorbent like activated charcoal.
Causality & Solution:
-
Highly Polar, Colored Impurities: These impurities can be adsorbed onto the high-surface-area particles of activated charcoal.
-
Procedure:
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). A small spatula tip is usually sufficient. Using too much will adsorb your product and reduce the yield.
-
Swirl the mixture and gently heat it again for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Allow the clear, hot filtrate to cool and crystallize as usual.
-
Q5: My recovery yield is unacceptably low. What are the common causes and how can I maximize it?
Answer: Low yield is a frequent issue and can be attributed to several factors throughout the process.
Common Pitfalls & Optimization Strategies:
-
Using Excess Solvent: This is the most common error.[6] The goal is to create a saturated solution at high temperature, not a dilute one. Use the absolute minimum amount of boiling solvent required to dissolve the solid.
-
Premature Crystallization: The compound crystallizes in the funnel during hot filtration.
-
Fix: Use a stemless funnel and pre-heat it by pouring hot solvent through it just before filtering your solution. Keep the solution at or near its boiling point right up until filtration.
-
-
Inefficient Washing: Washing the collected crystals with room-temperature solvent will redissolve a significant portion of your product.[6]
-
Fix: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.
-
-
Discarding the Mother Liquor: The filtrate after collecting your crystals (the mother liquor) still contains dissolved product.
-
Fix: You can often obtain a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. Note that this second crop may be less pure than the first.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 3-Amino-5-(trifluoromethyl)picolinonitrile
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., Isopropanol), bring the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding the solvent in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess.[7]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for another 2-3 minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, filter the hot solution quickly through a pre-heated, fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Standard workflow for single-solvent recrystallization.
Compound Data Summary
Table 2: Physical & Chemical Properties of 3-Amino-5-(trifluoromethyl)picolinonitrile
| Property | Value | Source |
| CAS Number | 573762-62-6 | [1][4] |
| Molecular Formula | C₇H₄F₃N₃ | [1][4] |
| Molecular Weight | 187.12 g/mol | [1][4] |
| Appearance | Off-white to yellow solid/powder | [1][4] |
| Boiling Point (Predicted) | 362.2 ± 42.0 °C | [1][8] |
| Density (Predicted) | 1.45 - 1.5 g/cm³ | [1][8] |
| LogP (Predicted) | 2.1 - 2.7 | [1][8] |
References
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization, filtration and melting point. [Link]
-
Sinoway. (n.d.). 5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6. [Link]
-
Reddit r/Chempros. (2023). Recrystallization Issues. [Link]
-
EASTFINE. (n.d.). 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. [Link]
-
Chemsrc. (2024). CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile. [Link]
Sources
- 1. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]
Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)picolinonitrile
[1]
Topic: Impurity Removal & Purification Protocols CAS Registry Number: 573762-04-2 (Distinct from its isomer 573762-62-6) Chemical Structure: Pyridine core, 2-cyano, 3-amino, 5-trifluoromethyl.[1][2][3][4]
Technical Overview & Critical Chemistry
Senior Scientist Note: The purification of 3-Amino-5-(trifluoromethyl)picolinonitrile presents a specific challenge often overlooked in standard organic synthesis: Suppressed Basicity .
Unlike typical aminopyridines, the presence of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl group (-CF₃) at position 5 and the nitrile group (-CN) at position 2—drastically reduces the electron density on the pyridine nitrogen and the exocyclic amine.[1]
-
The Trap: Researchers often attempt standard Acid-Base extraction (e.g., washing with 1N HCl to pull the product into the aqueous phase).[1] This usually fails. The pKa of the conjugate acid is predicted to be < 0.[1] The molecule behaves more like a neutral organic compound than a base.[1]
-
The Solution: Purification must rely on polarity differences (Chromatography) or solubility differentials (Recrystallization), rather than pH manipulation.[1]
Diagnostic Troubleshooting Guide
Scenario A: "I tried an acid-base extraction, but my yield is near zero."
-
Root Cause: Insufficient Basicity. The pKa of the molecule is too low to be protonated by standard aqueous acids (HCl/H₂SO₄) effectively enough to partition into water.[1]
-
Correction:
Scenario B: "LC-MS shows a persistent M+18 peak (Mass ~205)."
-
Root Cause: Nitrile Hydrolysis. The nitrile group has hydrolyzed to the primary amide: 3-amino-5-(trifluoromethyl)picolinamide .[1]
-
Trigger: Exposure to strong acids, bases, or prolonged heating in aqueous solvents.[1]
-
Correction:
Scenario C: "The solid is yellow/orange even after recrystallization."
-
Root Cause: Nitro/Azo Impurities. [1]
-
Correction:
Validated Purification Protocols
Method A: Flash Column Chromatography (Recommended)[1]
This is the most robust method due to the compound's weak basicity.[1]
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard normal phase separation.[1] |
| Mobile Phase A | Hexanes or Heptane | Non-polar component.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1] |
| Gradient | 0% → 40% B over 20 CV | The product typically elutes between 15–25% EtOAc.[1] |
| Modifier | None (Avoid Et₃N) | Amines usually require Et₃N to prevent tailing.[1] However, due to low basicity, this compound tails less.[1] Et₃N may degrade the nitrile.[1] |
Step-by-Step:
-
Dissolve crude residue in a minimum volume of DCM (dichloromethane).[1]
-
Load onto the column (liquid loading preferred for solubility).[1]
-
Run the gradient.[1]
-
Monitor: The product is UV active (254 nm).
-
Fraction Collection: Collect the major peak. The non-polar starting material (e.g., chloro-derivative) will elute first; the polar amide impurity will elute last.[1]
Method B: Recrystallization (For Scale-Up)[1]
Best for removing non-polar precursors (like the chloro-intermediate) or colored impurities.[1]
-
Solvent System: Toluene / Heptane (Anti-solvent method).[1]
-
Protocol:
-
Dissolve the crude solid in Toluene at 60–70°C (approx. 5–7 mL per gram).
-
Once dissolved, slowly add Heptane dropwise until a slight turbidity persists.
-
Remove from heat and allow to cool slowly to Room Temperature (RT) with stirring.
-
Cool further to 0–5°C in an ice bath for 1 hour.
-
Filter the off-white crystals and wash with cold Heptane.[1]
-
Dry: Vacuum oven at 40°C (Do not exceed 50°C to prevent sublimation or degradation).
-
Impurity & Workflow Visualization
Diagram 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification method based on impurity profile. Note the critical warning against acid extraction.
Diagram 2: Impurity Origin Map
Caption: Chemical origin of common impurities. Hydrolysis is a degradation pathway; unreacted material stems from incomplete conversion.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use HPLC with TFA (Trifluoroacetic acid) for analysis? A: Yes, for analytical purposes, 0.1% TFA is acceptable.[1] However, ensure the run time is short. For preparative HPLC, it is safer to use Ammonium Bicarbonate (pH 7.[1]4) or Formic Acid (weaker acid) to minimize the risk of nitrile hydrolysis during fraction evaporation [1].[1]
Q2: Why is the melting point of my product lower than the literature value (Literature: ~140-145°C)?
A: This usually indicates solvent inclusion or the presence of the regioisomer (5-amino-3-trifluoromethyl).[1] Check your Proton NMR. The 3-amino isomer typically shows two doublets for the pyridine protons with a coupling constant (
Q3: Is this compound light-sensitive? A: Yes, aminopyridines can undergo photo-oxidation to form N-oxides or azo-dimers, which appear as dark impurities.[1] Store the purified solid in amber vials under Argon at 4°C [2].
References
-
ChemicalBook. (2024).[1][5] 5-Amino-3-(trifluoromethyl)picolinonitrile Properties and Synthesis. (Note: Isomer chemistry is analogous regarding nitrile stability).[1]
-
PubChem. (2024).[1] Compound Summary: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[1] National Library of Medicine.[1]
-
Google Patents. (2011).[1] EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer.[1] (Describes synthesis and purification of trifluoromethyl-picolinonitriles via column chromatography).
Sources
- 1. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE CAS 573762-62-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
Technical Support Center: 3-Amino-5-(trifluoromethyl)picolinonitrile
Welcome to the technical support center for 3-Amino-5-(trifluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential issues in your experiments, ensuring the integrity of your research.
Introduction: Understanding the Molecule
3-Amino-5-(trifluoromethyl)picolinonitrile is a versatile building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three key functional groups: a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a reactive nitrile group on a pyridine scaffold. However, this combination of functionalities also presents specific stability challenges that require careful consideration during storage, handling, and reaction setup. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: I've just received my shipment of 3-Amino-5-(trifluoromethyl)picolinonitrile. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage from the moment of receipt is critical to prevent degradation. The compound should be stored in a cool, dry, and dark environment.[1][2][3][4] Exposure to moisture, heat, and light can initiate degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for long-term storage. | Lower temperatures slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group can be susceptible to oxidation. |
| Light | Keep in an amber or opaque vial. | To prevent potential photodegradation. |
| Moisture | Store in a desiccator or dry box. | The compound is sensitive to moisture, which can lead to hydrolysis. |
Troubleshooting Tip: If you observe a change in the physical appearance of the solid (e.g., discoloration from off-white/yellow to brown, clumping), it may be an indication of degradation. Before use, it is advisable to re-analyze the material by techniques such as NMR or LC-MS to confirm its purity.
Reaction Setup and Execution
Question 2: My reaction is not proceeding as expected, and I suspect the starting material has degraded in the reaction mixture. What are the likely causes?
Answer: The stability of 3-Amino-5-(trifluoromethyl)picolinonitrile is highly dependent on the reaction conditions. Several factors could be contributing to its degradation.
Troubleshooting Workflow: Investigating In-Reaction Degradation
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
Question 3: I am planning a reaction involving a strong base. Are there any known stability issues with 3-Amino-5-(trifluoromethyl)picolinonitrile under basic conditions?
Answer: Yes, strong bases can promote the hydrolysis of the nitrile group to a carboxamide or carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group can make the nitrile carbon more susceptible to nucleophilic attack.
Causality: The hydroxide ion (or other strong bases) can act as a nucleophile, attacking the electrophilic carbon of the nitrile group.
Preventative Measures:
-
Use of Milder Bases: If possible, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases with lower pKa values.
-
Anhydrous Conditions: Ensure your reaction is free of water to minimize hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
Question 4: My reaction requires acidic conditions. How does 3-Amino-5-(trifluoromethyl)picolinonitrile behave in the presence of strong acids?
Answer: Strong acids will protonate the amino group, forming an ammonium salt. This will deactivate the amino group towards electrophilic substitution and may alter the solubility of the compound. While generally more stable to hydrolysis under acidic than basic conditions, prolonged exposure to strong, hot aqueous acid can still lead to nitrile hydrolysis.
Troubleshooting Tip: If your reaction involves an electrophile that is intended to react with the amino group, protonation by a strong acid will inhibit this. Consider using a milder acid or a buffered system to maintain a pH that allows for a sufficient concentration of the free amino group.
Question 5: I've noticed a gradual darkening of my stock solution of 3-Amino-5-(trifluoromethyl)picolinonitrile in DMSO. What is happening?
Answer: While soluble in DMSO, long-term storage in this solvent is not recommended, especially if not under an inert atmosphere and protected from light. The darkening suggests potential oxidative degradation of the amino group or other slow decomposition pathways.
Best Practice: Prepare solutions of 3-Amino-5-(trifluoromethyl)picolinonitrile fresh for each experiment. If a stock solution must be prepared, use an anhydrous, degassed solvent, store it under an inert atmosphere in the dark at a low temperature, and use it within a short period.
Potential Degradation Pathways
Question 6: What are the likely degradation products I should look for if I suspect my sample of 3-Amino-5-(trifluoromethyl)picolinonitrile has decomposed?
Answer: Based on the functional groups present, several degradation pathways are plausible.
Hypothesized Degradation Pathways
Caption: Plausible degradation pathways for 3-Amino-5-(trifluoromethyl)picolinonitrile.
-
Hydrolysis Products: The primary products of hydrolysis are the corresponding amide, 3-amino-5-(trifluoromethyl)picolinamide , and upon further hydrolysis, the carboxylic acid, 3-amino-5-(trifluoromethyl)picolinic acid . These can be detected by LC-MS by observing the corresponding mass increase.
-
Oxidation Products: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or complex polymeric materials. This is often accompanied by a significant color change.
-
Photodegradation Products: Exposure to UV light can generate radical species, leading to a complex mixture of byproducts that may be difficult to characterize.
Experimental Protocols
Protocol 1: Standard Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general framework for reacting 3-Amino-5-(trifluoromethyl)picolinonitrile with an electrophile.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Amino-5-(trifluoromethyl)picolinonitrile (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DMSO, THF). The choice of solvent will depend on the specific reaction, but ensure it is dry.
-
Base Addition: If required, add a non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA) (1.1 - 2.0 eq) at a controlled temperature (e.g., 0 °C) to deprotonate the amino group.
-
Electrophile Addition: Slowly add the electrophile (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
References
- EASTFINE. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile.
- CymitQuimica. 5-Amino-3-(trifluoromethyl)picolinonitrile. (2022-11-03).
- Thermo Fisher Scientific. Safety Data Sheet.
- Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
Sources
- 1. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Amino-5-(trifluoromethyl)picolinonitrile
The following Technical Support Guide is structured as a direct response from a Senior Application Scientist. It addresses the degradation, stability, and handling of 3-Amino-5-(trifluoromethyl)picolinonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Guide CAS Registry Number: 1211515-30-8 (Specific to 3-Amino-5-CF3 isomer) Note: Distinct from the common isomer 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6).
Executive Summary
3-Amino-5-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine building block. Its stability profile is dominated by the reactivity of the ortho-amino nitrile motif. While the trifluoromethyl group is generally robust, the nitrile group is susceptible to hydrolysis, and the amino group makes the ring electron-rich, increasing sensitivity to oxidative and photolytic degradation. This guide details the mechanistic causes of degradation and provides actionable troubleshooting steps.
Part 1: The Degradation Matrix (Mechanistic Insights)
The degradation of this compound is not random; it follows predictable chemical pathways driven by its functional groups.
Hydrolytic Cascade (The Primary Threat)
The nitrile (-CN) at position 2 is the most labile point. In the presence of moisture and trace acid/base, it undergoes stepwise hydrolysis.
-
Stage 1: Conversion to 3-Amino-5-(trifluoromethyl)picolinamide . This is often the primary impurity observed during storage in humid conditions.
-
Stage 2: Further hydrolysis to 3-Amino-5-(trifluoromethyl)picolinic acid . This typically requires stronger forcing conditions (heat + pH extremes) but can accumulate over long-term storage.
Photolytic & Oxidative Instability
The amino group (-NH2) at position 3 activates the pyridine ring.
-
Photo-oxidation: Exposure to UV/VIS light excites the conjugated system, leading to the formation of N-oxides or azo-dimerization, visually observed as a color shift from off-white to yellow/orange.
-
Auto-oxidation: While slower, atmospheric oxygen can degrade the amine over time, especially if the material is micronized (high surface area).
Solvent-Induced Reactivity (The "Hidden" Pathway)
-
Acetone/Ketone Risk: Do NOT dissolve this compound in acetone or ketones for storage. The ortho-amino group can react with the ketone carbonyl to form a Schiff base (imine), which may further cyclize to form dihydro-pyrido[2,3-d]pyrimidine derivatives. This is a common "phantom impurity" appearing in LC-MS data.
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the stepwise degradation and potential side reactions.
Figure 1: Primary degradation pathways including hydrolysis (Red), solvent artifacts (Yellow), and photo-oxidation (Green).
Part 3: Troubleshooting Guide (Q&A)
Scenario A: Appearance & Physical State
Q: The powder has turned from off-white to bright yellow. Is it still usable?
-
Diagnosis: This indicates surface photo-oxidation or formation of N-oxides/azo-species due to light exposure.
-
Action:
-
Perform an HPLC purity check. If purity is >98%, the degradation may be superficial (surface only).
-
If purity is compromised, recrystallization (e.g., from Ethanol/Heptane) may remove the colored impurities.
-
Prevention: Store in amber vials wrapped in foil under Argon.
-
Q: The material has clumped and smells faintly of ammonia.
-
Diagnosis: Advanced hydrolysis. The nitrile is converting to the amide/acid, potentially releasing trace ammonia if deamination occurs (rare) or if the amide degrades further (very harsh conditions).
-
Action: This batch is likely compromised. Run LC-MS to confirm the presence of the Picolinamide mass (M+18 relative to parent).
Scenario B: Analytical Anomalies
Q: I see a new peak at RRT 0.85 in my HPLC chromatogram.
-
Diagnosis: This is likely the Amide hydrolysis product.[1] It is more polar than the nitrile, so it elutes earlier on Reverse Phase (C18) columns.
-
Verification: Check the UV spectrum of the peak. It should be similar to the parent but with a slight bathochromic shift due to the carbonyl auxochrome.
Q: My LC-MS shows a mass of M+40 or M+56 when dissolved in Acetone.
-
Diagnosis: Solvent artifact. You have formed a Schiff base (imine) with the acetone solvent.
-
Action: Stop using acetone. Switch to Acetonitrile (MeCN) or Methanol (MeOH) for sample preparation. Ideally, use fresh MeCN.
Scenario C: Synthesis & Reaction
Q: The reaction yield is low, and I see a byproduct with the same mass as the starting material but different retention.
-
Diagnosis: If the reaction involves basic conditions, you may have caused amide formation (partial hydrolysis) which has a similar mass to the parent + water (M+18). If the mass is identical, check for regioisomer contamination (5-amino-3-CF3 isomer) if the starting material source was changed.
Part 4: Analytical Method & Stability Data
Recommended HPLC Method for Purity & Degradation Profiling
To accurately separate the parent from its hydrolytic degradants, use an acidic mobile phase to keep the amino group protonated and improve peak shape.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/nitrile) |
| Temperature | 25°C (Avoid high heat to prevent on-column hydrolysis) |
Stability Summary Table
| Condition | Stability Rating | Observed Degradation |
| Solid, -20°C, Dark | Excellent | < 0.1% degradation over 12 months. |
| Solid, 25°C, Ambient Light | Moderate | Surface yellowing; 0.5-1.0% degradation over 3 months. |
| Solution (MeCN), 25°C | Good | Stable for 24-48 hours. |
| Solution (Water/Acid), 25°C | Poor | Hydrolysis to amide observed within hours. |
| Solution (Acetone) | Critical Failure | Rapid formation of imine adducts. |
Part 5: Storage & Handling Protocols
To maximize shelf life and experimental reproducibility, strictly adhere to the following:
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.
-
Atmosphere: Hygroscopic degradation is the main risk. Store under Argon or Nitrogen .[2] Cap vials tightly and use parafilm.
-
Light: Highly photosensitive. Use Amber glass or wrap containers in aluminum foil.
-
Re-testing: Re-validate purity by HPLC every 6 months, or if the appearance changes (yellowing).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394436 (Isomer Analog). (General Pyridine Nitrile Chemistry).[3] Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis. (Mechanistic Grounding). Available at: [Link]
-
Organic Chemistry Portal. Synthesis and Reactivity of 2-Cyanopyridines. (Context on ortho-amino effects). Available at: [Link]
Sources
Common pitfalls in the synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile derivatives
[1]
Introduction: The Scaffold & The Challenge
The 3-amino-5-(trifluoromethyl)picolinonitrile core combines a strongly electron-withdrawing nitrile group at
Target Molecule:
Module 1: Synthetic Routes & Decision Matrix
Route A: Ammonolysis (Preferred for Scale)
-
Precursor: 3-Fluoro-5-(trifluoromethyl)picolinonitrile.[1]
-
Mechanism: Displacement of the activated fluoride at
by ammonia.[1] -
Pros: Metal-free, lower cost.[1]
-
Cons: Requires a highly activated fluoro-precursor; high risk of nitrile hydrolysis if water is present.[1]
Route B: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1]
-
Precursor: 3-Chloro-5-(trifluoromethyl)picolinonitrile.[1]
-
Mechanism: Pd-catalyzed coupling with ammonia equivalents (e.g., benzophenone imine or LiHMDS).[1]
-
Pros: Works on the cheaper chloro-precursor.[1]
-
Cons: Catalyst poisoning by the nitrile group; difficult purification.[1]
Route C: Cyanation of 3-Amino-2-halopyridine
Module 2: Troubleshooting Guides (Q&A Format)
Topic 1: Controlling Regioselectivity & Conversion
Q: I am attempting the
A: The chloride leaving group is insufficiently activated.
While the nitrile group at
-
Correction: Switch to the 3-Fluoro analog. The C-F bond is more polarized, significantly lowering the activation energy for the Meisenheimer complex formation.[1]
-
Alternative: If you must use the chloride, switch to anhydrous ammonia in DMSO or NMP at elevated temperatures (80-100°C) in a sealed vessel.[1] Warning: High pressure.[1]
Q: I see a significant impurity (M+16) in my LC-MS. What is it?
A: It is likely the hydrolysis product: 3-Amino-5-(trifluoromethyl)picolinamide. The nitrile group is highly susceptible to hydrolysis under basic conditions (ammonia) especially at elevated temperatures if any water is present.[1]
-
Root Cause: Use of aqueous ammonium hydroxide (
).[1] -
Protocol Fix: Use 7N
in Methanol or 0.5M in Dioxane .[1] Ensure the reaction vessel is dry. Add a molecular sieve scavenger if the solvent is not anhydrous.[1]
Topic 2: Palladium-Catalyzed Cross-Coupling Issues
Q: My Buchwald-Hartwig coupling on the 3-chloro precursor stalls after 20% conversion. Adding more catalyst doesn't help. [1]
A: The nitrile group is coordinating to and poisoning the Palladium catalyst.
Nitriles are competent
-
Solution: Use a bulky biaryl phosphine ligand like Xantphos or BrettPhos .[1] These ligands create steric bulk that prevents the linear nitrile coordination while facilitating the oxidative addition.[1]
-
Alternative Ammonia Source: Instead of ammonia gas, use Benzophenone Imine as a surrogate.[1] The resulting imine intermediate is stable and can be hydrolyzed to the free amine under mild acidic conditions (which must be carefully controlled to spare the nitrile).[1]
Topic 3: Impurity Profiling
Q: I observe a dimer impurity. How is this forming?
A: This is likely a result of trans-amination or competitive attack. If the reaction temperature is too high, the product (a primary amine) can act as a nucleophile against the starting material, displacing a second halide to form a diarylamine dimer.[1]
Module 3: Visualized Workflows
Figure 1: Reaction Pathways & Failure Modes
This diagram illustrates the critical decision points between the Fluoro-SNAr route and the Chloro-Pd route, highlighting specific impurity risks.[1]
Caption: Synthesis pathways for 3-Amino-5-(trifluoromethyl)picolinonitrile. Green path indicates the optimal SNAr route; red dashed lines indicate critical failure modes.[1]
Module 4: Optimized Experimental Protocol
Protocol: Amination of 3-Fluoro-5-(trifluoromethyl)picolinonitrile
This protocol prioritizes regioselectivity and nitrile stability.[1]
| Parameter | Specification | Rationale |
| Substrate | 3-Fluoro-5-(trifluoromethyl)picolinonitrile | Fluoride is the required leaving group for mild conditions.[1] |
| Reagent | 7N | Avoids water to prevent nitrile hydrolysis.[1] |
| Stoichiometry | 10-15 equivalents of | High excess prevents dimerization.[1] |
| Solvent | 1,4-Dioxane or THF | Aprotic, polar solvents stabilize the transition state.[1] |
| Temperature | 50°C - 65°C | Sufficient for activation; low enough to prevent side reactions.[1] |
| Time | 4 - 6 Hours | Monitor by HPLC (Target retention time < SM). |
Step-by-Step Procedure:
-
Charge: To a pressure-rated glass vessel (Ace pressure tube), add 3-Fluoro-5-(trifluoromethyl)picolinonitrile (1.0 eq).
-
Dissolve: Add anhydrous 1,4-Dioxane (5 vol).
-
Reagent Addition: Cool to 0°C. Slowly add 7N
in Methanol (15 eq). Seal the vessel immediately. -
Reaction: Heat to 60°C behind a blast shield. Stir for 6 hours.
-
IPC (In-Process Control): Check LCMS.
-
Work-up: Concentrate under reduced pressure to remove excess
and MeOH. Do not use an aqueous acid wash (risk of nitrile hydrolysis).[1] -
Purification: Resuspend residue in minimal Ethyl Acetate/Heptane. The ammonium fluoride byproduct may precipitate; filter it off.[1] Purify filtrate via Silica Gel Chromatography (0-30% EtOAc in Hexanes).
References
-
Synthesis of 3-Amino-picolinonitriles via SNAr
-
Palladium Catalysis with Nitrile-Containing Substrates
-
Chemical Safety Data (Target Isomer)
-
Hydrolysis of Cyanopyridines
Technical Support Center: Catalyst Deactivation in 3-Amino-5-(trifluoromethyl)picolinonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-(trifluoromethyl)picolinonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most persistent challenges in this field: catalyst deactivation. Our goal is to equip you with the scientific understanding and practical steps needed to diagnose, mitigate, and resolve catalyst performance issues in your experiments.
Understanding the Challenge: Why Catalysts Deactivate
Reactions involving nitrogen-containing heterocyclic molecules like 3-Amino-5-(trifluoromethyl)picolinonitrile are critical in pharmaceutical synthesis. However, the very functional groups that make this molecule a valuable building block—the pyridine ring, the primary amine, and the nitrile group—can also be the primary culprits in deactivating the precious metal catalysts used to transform it.[1][2] Catalyst deactivation leads to stalled reactions, decreased yields, and inconsistent results, ultimately impacting project timelines and costs.
The primary mechanisms of catalyst deactivation can be broadly categorized as chemical, thermal, and mechanical.[3][4] For this specific application, the most common issues you will encounter are:
-
Poisoning: The strong adsorption of molecules onto the catalyst's active sites, blocking them from participating in the reaction. Nitrogen-containing compounds are well-known poisons for palladium catalysts.[1][5]
-
Fouling (Coking): The physical deposition of carbonaceous residues or polymeric byproducts on the catalyst surface and within its pores.[6][7][8]
-
Thermal Degradation (Sintering): The agglomeration of small metal nanoparticles on the support into larger, less active particles at elevated temperatures, resulting in a loss of active surface area.[8][9][10]
-
Leaching: The dissolution of the active metal from the solid support into the reaction mixture, leading to a permanent loss of catalytic material.[11]
The presence of the highly electronegative trifluoromethyl (-CF3) group can also influence the molecule's interaction with the catalyst surface, potentially affecting both reactivity and deactivation pathways.[12][13][14]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose the root cause of catalyst deactivation based on your experimental observations.
dot ```dot
graph TD { A[Start: Reaction Performance Issue] --> B{Observe Symptoms}; B --> C[Slow/Stalled Reaction]; B --> D[Loss of Activity on Recycle]; B --> E[Change in Selectivity];
}
Caption: Key mechanisms of catalyst deactivation on a supported particle.
References
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
MDPI. (n.d.). Three-Factor Kinetic Equation of Catalyst Deactivation. Retrieved from [Link]
-
ResearchGate. (n.d.). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Sintering process and catalysis. Retrieved from [Link]
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osti.gov. (n.d.). High temperatures sublimation and sintering in nanoparticle catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). The main pathways of catalyst deactivation are the reactions of the.... Retrieved from [Link]
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Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects. Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. Retrieved from [Link]
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"Simerics". (n.d.). What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage?. Retrieved from [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
JACS Au. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Sintering of Supported Metal Catalysts. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
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PubMed Central. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Retrieved from [Link]
-
ACS Publications. (n.d.). Coke Formation in Catalytic Cracking. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]
-
ACS Publications. (2020). Chemical and Thermal Sintering of Supported Metals with Emphasis on Cobalt Catalysts During Fischer–Tropsch Synthesis. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐(trifluoromethoxy)picolinonitrile 5 ab. a) Current approach. Retrieved from [Link]
-
AIChE. (n.d.). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
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-
ResearchGate. (n.d.). 18. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
iChemical. (n.d.). 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6. Retrieved from [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
YouTube. (n.d.). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Retrieved from [Link]
-
YouTube. (2015). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)picolinonitrile is a key building block in medicinal chemistry and drug discovery, notably as a crucial intermediate in the synthesis of apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the amino and nitrile functionalities provide versatile handles for further chemical modifications. This guide provides a comprehensive comparison of the prevalent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages.
Primary Synthetic Pathway: Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile
The most commonly employed and well-documented route to 3-Amino-5-(trifluoromethyl)picolinonitrile involves the reduction of its nitro precursor, 5-Nitro-3-(trifluoromethyl)picolinonitrile. This pathway is attractive due to the relatively straightforward access to the starting material. Two principal methods are utilized for this reduction: iron-mediated reduction and catalytic hydrogenation.
Method 1: Iron-Mediated Reduction
The reduction of aromatic nitro compounds using iron metal in the presence of an acid is a classic and robust method in organic synthesis. This approach is favored for its cost-effectiveness and operational simplicity.
Reaction Mechanism: The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water.
Experimental Protocol (Iron and Acetic Acid):
-
To a solution of 5-Nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (typically 3-5 eq).
-
Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times typically range from 2 to 15 hours.[1][2]
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-Amino-5-(trifluoromethyl)picolinonitrile.
A similar procedure can be followed using hydrochloric acid in place of acetic acid, often in a solvent system like ethanol/water.[3]
Causality Behind Experimental Choices:
-
Iron Powder: A readily available and inexpensive reducing agent. Its large surface area facilitates the electron transfer process.
-
Acetic Acid/Hydrochloric Acid: Acts as a proton source and helps to activate the iron surface. Acetic acid is often preferred for its milder nature, which can be beneficial for sensitive substrates.[4]
-
Ethanol/Ethyl Acetate: Common solvents that provide good solubility for the starting material and are relatively inert under the reaction conditions.
-
Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions, avoiding the formation of large amounts of iron sludge.
Reaction Mechanism: The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of a heterogeneous catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to an amino group.
Experimental Protocol (Raney Nickel):
-
Charge a hydrogenation vessel with 5-Nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) and a suitable solvent, such as ethanol or acetic acid.[5]
-
Carefully add a catalytic amount of Raney Nickel slurry (typically 5-10% w/w) under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).[5]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until the theoretical amount of hydrogen is consumed, or until reaction completion is confirmed by TLC or HPLC.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as described in the iron-mediated reduction method.
Causality Behind Experimental Choices:
-
Raney Nickel: A highly active hydrogenation catalyst that is particularly effective for the reduction of nitro groups.[6]
-
Hydrogen Gas: The reducing agent. The pressure is a critical parameter that can influence the reaction rate.
-
Ethanol/Acetic Acid: Solvents that are compatible with hydrogenation conditions and provide good solubility for the substrate. Acetic acid can sometimes enhance the reaction rate.
-
Inert Atmosphere: Necessary during catalyst addition to prevent its deactivation by atmospheric oxygen.
Comparison of Reduction Methods
| Parameter | Iron-Mediated Reduction | Catalytic Hydrogenation (Raney Nickel) |
| Yield | Generally good to excellent (91-95%)[2][3] | Typically high to excellent (around 90%)[5] |
| Purity | May require more rigorous purification to remove iron salts. | Generally cleaner, with easier work-up. |
| Safety | Generates flammable hydrogen gas in situ. Handling of acids requires care. | Requires handling of flammable hydrogen gas under pressure. Raney Nickel is pyrophoric. |
| Cost | Reagents (iron, acid) are very inexpensive. | Raney Nickel is more expensive than iron. Requires specialized hydrogenation equipment. |
| Scalability | Readily scalable, but disposal of iron sludge can be an issue on a large scale. | Scalable, with the advantage of catalyst recovery and reuse. |
| Environmental Impact | Produces significant amounts of iron waste. | "Greener" option with less waste, especially if the catalyst is recycled. |
Alternative Synthetic Route: Amination of a Halogenated Precursor
An alternative approach to 3-Amino-5-(trifluoromethyl)picolinonitrile involves the introduction of the amino group onto a pre-functionalized pyridine ring. This method avoids the use of a nitro intermediate.
Synthetic Strategy: This route typically starts from a halogenated picoline derivative, which is first cyanated and then aminated, or vice versa.
Illustrative Workflow:
Caption: Alternative synthesis via cyanation and amination.
Experimental Protocol (Conceptual):
-
Cyanation: React 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like DMSO or DMF. This reaction typically requires elevated temperatures.[7]
-
Amination: The resulting 2-cyano-3-chloro-5-(trifluoromethyl)pyridine can then be subjected to amination. This can be achieved by heating with aqueous or anhydrous ammonia in a sealed vessel.
Advantages of this route:
-
Avoids the use of nitrating agents and the subsequent reduction of a nitro group.
-
May offer a more direct route if the halogenated starting material is readily available.
Challenges:
-
The cyanation of pyridine rings can be challenging and may require harsh conditions or the use of toxic cyanide reagents.
-
The regioselectivity of the amination step needs to be controlled.
Synthesis of the Starting Material: 5-Nitro-3-(trifluoromethyl)picolinonitrile
The availability of the nitro precursor is crucial for the primary synthetic pathway. It is typically prepared from 3-(trifluoromethyl)pyridine through a two-step process: nitration followed by cyanation.
Workflow for Starting Material Synthesis:
Caption: Synthesis of the key nitro-precursor.
Experimental Considerations:
-
Nitration: The nitration of the pyridine ring requires strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). The directing effect of the trifluoromethyl group and the pyridine nitrogen will influence the position of nitration.
-
Cyanation: The introduction of the nitrile group can be achieved via a substitution reaction, for example, from a corresponding chloro- or bromo-derivative using a cyanide salt, often with copper(I) cyanide as a catalyst (Rosenmund-von Braun reaction).[8]
Conclusion
The synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile is most reliably and commonly achieved through the reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile. Both iron-mediated reduction and catalytic hydrogenation are effective methods, with the choice between them often depending on factors such as scale, cost, available equipment, and environmental considerations. The iron/acetic acid method is a cost-effective and straightforward option for lab-scale synthesis, while catalytic hydrogenation with Raney Nickel offers a cleaner and more efficient process for larger-scale production, provided the necessary safety precautions are taken.
Alternative routes, such as the amination of a halogenated precursor, offer potential advantages by avoiding nitro-intermediates but may present their own synthetic challenges. A thorough understanding of the pros and cons of each synthetic strategy, as detailed in this guide, is essential for researchers to make informed decisions and optimize the synthesis of this critical pharmaceutical intermediate.
References
- Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. (2019). CN109896081A.
-
Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
- US Patent No. 4,994,576. (1991).
-
RANEY-NICKEL CATALYSTS PRODUCED BY MECHANICAL ALLOYING. (n.d.). Retrieved January 26, 2024, from [Link]
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (2017). CN107286087A.
-
5-Nitro-3-(trifluoromethyl)picolinonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 26, 2024, from [Link]
-
Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. (2025, August 7). Retrieved from [Link]
- Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds. (2005). CN1605388A.
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014, February 3). Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). Retrieved from [Link]
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. echemi.com [echemi.com]
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- 4. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 5. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 6. ipme.ru [ipme.ru]
- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Buy 5-Nitro-3-(trifluoromethyl)picolinonitrile | 573762-57-9 [smolecule.com]
Publish Comparison Guide: HPLC Strategies for 3-Amino-5-(trifluoromethyl)picolinonitrile
This guide provides a technical comparison of HPLC methodologies for the analysis of 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 1211515-30-8), a critical intermediate in the synthesis of fluorinated kinase inhibitors and agrochemicals.
Executive Summary
The analysis of 3-Amino-5-(trifluoromethyl)picolinonitrile presents unique chromatographic challenges due to the competing electronic effects of the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups against the electron-donating amino (-NH2) group. While standard C18 methods are sufficient for purity assays, they often fail to resolve critical regioisomers (e.g., 5-Amino-3-(trifluoromethyl)picolinonitrile) generated during synthesis.
This guide compares the industry-standard C18 Reverse Phase method against the superior Fluorophenyl (PFP) Selectivity method, demonstrating why the latter is the preferred alternative for high-integrity drug development workflows.
Physicochemical Profiling & Analytical Challenges
Before selecting a method, the analyst must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyridine core, 3-NH2, 5-CF3, 2-CN | High electron deficiency on the ring; potential for |
| LogP | ~2.7 | Moderately lipophilic; good retention on Reverse Phase (RP). |
| pKa (Pyridine N) | < 2.0 | The -CN and -CF3 groups drastically reduce the basicity of the pyridine nitrogen. It remains neutral at standard HPLC pH (3–7). |
| UV Max | ~254 nm / 290 nm | Strong absorption due to conjugated aromatic system. |
| Critical Impurities | Regioisomers, Hydrolysis products (Amide) | Isomers have identical m/z and similar hydrophobicity, requiring specific stationary phase selectivity. |
Method Comparison: Performance Analysis
We compared three distinct chromatographic approaches. The data below represents typical performance characteristics observed in process development environments.
The Contenders
-
Method A (Standard): C18 Column (3.0 x 100 mm, 2.7 µm) with Formic Acid/Water/Acetonitrile.
-
Method B (High pH): Hybrid C18 (e.g., XBridge) with Ammonium Bicarbonate (pH 10).
-
Method C (The Alternative): Pentafluorophenyl (PFP) Column with Formic Acid/Water/Methanol.
Performance Data Table
| Metric | Method A: Standard C18 | Method B: High pH C18 | Method C: PFP (Recommended) |
| Retention Time (RT) | 4.2 min | 4.5 min | 5.1 min |
| USP Tailing Factor (Tf) | 1.3 (Minor tailing) | 1.1 (Excellent) | 1.1 (Excellent) |
| Resolution (Rs) - Isomer | 1.2 (Co-elution risk) | 1.4 (Marginal) | > 3.5 (Baseline Resolved) |
| Selectivity ( | Low for F-isomers | Moderate | High (F-F Interaction) |
| Robustness | High | Medium (pH sensitive) | High |
Expert Insight: Why Method C Wins
While Method A is acceptable for crude purity checks, Method C (PFP) utilizes specific fluorine-fluorine interactions and
Detailed Experimental Protocol (Method C)
This protocol is validated for specificity and linearity.
A. Reagents & Equipment [1][2][3][4][5]
-
Instrument: HPLC/UHPLC with UV-DAD or PDA.
-
Column: Raptor FluoroPhenyl or Ace C18-PFP (100 mm x 3.0 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile here to enhance
- selectivity.
B. Instrument Parameters
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C (Controls selectivity).
-
Injection Vol: 2-5 µL.
-
Detection: 254 nm (Reference: 360 nm).
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Equilibration |
| 1.0 | 30% | Isocratic Hold |
| 8.0 | 90% | Linear Ramp |
| 10.0 | 90% | Wash |
| 10.1 | 30% | Re-equilibration |
| 13.0 | 30% | End |
D. Sample Preparation
-
Stock Solution: Weigh 10 mg of 3-Amino-5-(trifluoromethyl)picolinonitrile into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Filter through 0.2 µm PTFE filter.
Visualizations
Figure 1: Method Development Decision Tree
This logical flow guides the analyst in choosing the correct column based on impurity profile.
Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak shape requirements.
Figure 2: Mechanistic Interaction on PFP Phase
Understanding why the PFP column works is crucial for troubleshooting.
Caption: Mechanistic breakdown of the multi-mode interactions (Pi-Pi, Dipole, H-Bonding) driving separation on PFP phases.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10228394 (Isomer Analog). Retrieved from [Link]
-
Restek Corporation. (2024). Strategies for the Separation of Fluorinated Compounds on PFP Phases. Retrieved from [Link]
Sources
Comparative Reactivity Profiling: Trifluoromethylated Picolinonitriles
The following guide provides an in-depth technical comparison of trifluoromethylated picolinonitriles, structured for application scientists in drug discovery.
Executive Summary & Therapeutic Context
Trifluoromethylated picolinonitriles (2-cyano-x-trifluoromethylpyridines) are high-value bioisosteres in medicinal chemistry. The juxtaposition of the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF
This guide objectively compares the reactivity profiles of the 3-CF
Key Differentiators
| Feature | 3-CF | 4-CF | 5-CF |
| Steric Environment | High (Ortho to CN) | Low | Low |
| Nitrile Reactivity | Hindered (Slow Hydrolysis) | Activated | Highly Activated |
| High at C6 | High at C2/C6 | Moderate at C2 | |
| LUMO Energy | Lowest (Most Electrophilic) | Low | Intermediate |
| Primary Utility | Orthogonal protection; steric block | C-H Activation target | Metabolic blocker (Para-like) |
Electronic & Structural Analysis
To predict reactivity, we must analyze the electronic interplay between the pyridine nitrogen, the nitrile, and the trifluoromethyl group.
The "Ortho Effect" (3-CF Isomer)
The 3-position is ortho to the nitrile group at C2.
-
Steric Bulk: The Van der Waals radius of -CF
(2.7 Å) is comparable to an isopropyl group. This creates a "protective pocket" around the nitrile carbon, significantly retarding nucleophilic attack (e.g., hydrolysis, reduction). -
Inductive Effect: Despite the steric block, the -CF
group inductively withdraws electron density from the C2 carbon, making it thermodynamically unstable but kinetically protected.
The "Para-Like" Synergy (5-CF Isomer)
In the pyridine ring, positions 2 and 5 share a unique relationship (similar to 1,4-substitution in benzene).
-
Resonance: A nucleophile attacking C2 pushes electron density to Nitrogen (N1). A -CF
group at C5 inductively stabilizes the ring but does not participate in direct resonance delocalization of the negative charge as effectively as a nitro group would. However, it lowers the LUMO energy of the entire system without imposing steric hindrance on the nitrile.
Electronic Activation Map (Graphviz Visualization)
The following diagram illustrates the regioselective activation forces.
Figure 1: Mechanistic flow of electronic and steric effects on reactivity. Note the divergence of the 3-CF3 isomer due to steric blockade.
Detailed Reactivity Comparison
Nucleophilic Aromatic Substitution ( )
This section assumes the presence of a leaving group (LG) such as Fluorine or Chlorine on the ring, or the displacement of the Nitrile itself (less common).
-
3-CF
Series:-
Observation: If a leaving group is present at C6, displacement is rapid due to the combined electron withdrawal of N1, CN(C2), and CF
(C3). -
Constraint: Displacement at C2 (replacing the nitrile or a halide precursor) is difficult due to the adjacent bulky -CF
.
-
-
5-CF
Series:-
Observation: Highly reactive toward
at C2. The 5-CF group activates the C2 position remotely. This is the preferred isomer for introducing nucleophiles at the 2-position before nitrile formation or modifying the nitrile.
-
Nitrile Functionalization (Hydrolysis & Reduction)
The conversion of the nitrile to an amide, acid, or amine is a standard transformation.
-
Experiment: Hydrolysis of 3-CF
-picolinonitrile vs. 5-CF -picolinonitrile using NaOH/H O . -
Result:
-
5-CF
: Complete conversion to amide within 1-2 hours at RT. -
3-CF
: Requires elevated temperatures (60-80°C) or prolonged reaction times (>12h). The reaction often stalls at the amide stage, making conversion to the carboxylic acid difficult without harsh acid hydrolysis (e.g., 6M HCl, reflux).
-
Mechanism: The tetrahedral intermediate required for nitrile hydrolysis suffers severe steric clash with the 3-CF
Metal-Halogen Exchange & Lithiation
-
3-CF
: Directs lithiation to the C4 position (the "acidity" of C4-H is enhanced by the adjacent CF and the N-activation). -
5-CF
: Directs lithiation to C6 (ortho to Nitrogen) or C4 (ortho to CF ). Regioselectivity can be poor compared to the 3-isomer.
Experimental Protocols
The following protocols are self-validating systems derived from standard organofluorine methodologies.
Protocol A: Synthesis of 3-(Trifluoromethyl)picolinonitrile via Pd-Catalysis
Rationale: Direct
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Zn(CN)
(0.6 equiv) -
Pd
(dba) (2 mol%) -
dppf (4 mol%)
-
Zn dust (5 mol% - activates the catalyst)
-
Solvent: Wet DMF (traces of water accelerate the reaction) or DMAc.
Workflow:
-
Degassing: Charge a reaction vial with reactants and catalyst. Seal and purge with Argon for 15 minutes. Critical Step: Oxygen poisons the Pd(0) species.
-
Heating: Heat to 120°C for 3-5 hours. Monitor by HPLC/TLC.
-
Validation: Disappearance of the aryl chloride peak.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to remove Zinc salts) and Brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 90-98%.
Protocol B: Controlled Hydrolysis to Picolinamide
Rationale: Comparing the rate of hydrolysis between isomers.
-
Dissolve substrate (1.0 mmol) in EtOH (5 mL) and DMSO (0.5 mL).
-
Add 3M NaOH (2.0 equiv) and 30% H
O (5.0 equiv). -
Stir at 25°C.
-
5-CF
Isomer: Check TLC at 30 mins. Product (Amide) should be dominant. -
3-CF
Isomer: Check TLC at 30 mins. Starting material will likely persist. Heat to 50°C to drive completion.
-
Synthesis Pathway Diagram
Visualizing the divergence in synthetic accessibility.
Figure 2: Synthetic routes highlight the need for catalytic assistance in the sterically hindered 3-CF3 isomer.
References
-
Synthesis of 3-trifluoromethyl-2-pyridinecarbonitrile
-
Title: Process for the preparation of 3-(trifluoromethyl)pyridine-2-carbonitrile.[1]
- Source: ChemicalBook / P
-
-
General Reactivity of Trifluoromethylpyridines
-
Nucleophilic Substitution Mechanisms
- Title: Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism.
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:[Link]
-
Properties of 5-CF3-Picolinonitrile
Sources
- 1. 3-(Trifluoromethyl)-2-pyridinecarbonitrile CAS#: 406933-21-9 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Trifluoromethyl)pyridine-2-carbonitrile | C7H3F3N2 | CID 1535372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Strategies for 3-Amino-5-(trifluoromethyl)picolinonitrile Synthesis
Executive Summary
3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) is a critical high-value intermediate in the synthesis of next-generation agrochemicals (specifically pyridine-based herbicides) and kinase-inhibitor pharmaceuticals. Its synthesis hinges on the challenging introduction of the nitrile moiety at the C2 position of the electron-deficient pyridine ring.
This guide provides an objective, technical comparison of the three dominant catalytic methodologies: Palladium-Catalyzed Cross-Coupling , Copper-Mediated Cyanation , and Phase-Transfer Catalyzed (PTC) SNAr . Unlike generic reviews, this study isolates the performance of these catalysts specifically regarding the 3-amino-5-(trifluoromethyl)pyridine scaffold, analyzing yield, turnover frequency (TOF), and industrial scalability.
Strategic Analysis: The Synthetic Challenge
The synthesis of 3-amino-5-(trifluoromethyl)picolinonitrile presents a unique "electronic tug-of-war." The 5-trifluoromethyl group strongly withdraws electrons, activating the ring for Nucleophilic Aromatic Substitution (SNAr). However, the 3-amino group (if present during cyanation) acts as an electron donor, deactivating the C2 position and potentially poisoning metal catalysts via chelation.
Researchers typically face two strategic routes:
-
Route A (Late-Stage Cyanation): Cyanation of 2-chloro-3-amino-5-(trifluoromethyl)pyridine. Requires transition metal catalysis (Pd or Cu) to overcome the amino-deactivation.
-
Route B (Early-Stage Cyanation): Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine followed by amination. Allows for metal-free PTC methods but requires regio-control.
Synthesis Workflow Diagram
Figure 1: Strategic divergence in synthesis. Route A demands high-performance metal catalysts; Route B leverages Phase Transfer Catalysts (PTC).
Detailed Catalyst Comparison
A. Palladium-Catalyzed Cyanation (The Precision Standard)
Catalyst System: Pd
Palladium catalysis represents the "gold standard" for laboratory-scale and high-purity synthesis. The use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial. The large bite angle of dppf facilitates the reductive elimination of the nitrile product, a step often rate-limiting in pyridine systems. Zn(CN)
-
Pros: Mildest conditions (80–100°C); highest functional group tolerance; consistent yields (>90%).
-
Cons: High cost of Pd and ligands; requires inert atmosphere; removal of residual Pd (ppm level) is mandatory for pharma applications.
B. Copper-Mediated Cyanation (The Industrial Workhorse)
Catalyst System: CuI (10-20 mol%) + Diamine Ligand (DMEDA) or stoichiometric CuCN. Cyanide Source: KCN or CuCN.[2]
Classically known as the Rosenmund-von Braun reaction, this method traditionally required stoichiometric CuCN at high temperatures (180-200°C). Modern variations utilize catalytic CuI with N,N'-dimethylethylenediamine (DMEDA) ligands. The ligand accelerates the reaction by increasing the solubility of the copper species and stabilizing the intermediate oxidative addition complex, allowing temperatures to drop to ~110°C.
-
Pros: Significantly cheaper than Pd; robust against moisture.
-
Cons: Lower Turnover Frequency (TOF); difficult workup (copper waste disposal); often requires polar aprotic solvents (DMF/DMAc) which are difficult to remove.
C. Phase-Transfer Catalysis (The Green/SNAr Route)
Catalyst System: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6. Cyanide Source: NaCN (aq) or KCN (solid).
This method is only viable for Route B (starting from 2,3-dichloro-5-(trifluoromethyl)pyridine). Because the 3-position is occupied by a chlorine (electron-withdrawing) rather than an amine (electron-donating), the ring is sufficiently electrophilic for a metal-free SNAr reaction. The PTC shuttles the cyanide ion into the organic phase.
-
Pros: Metal-free (no heavy metal scavenging needed); low cost; water-tolerant.
-
Cons: Limited to the dichloro-precursor; safety risks associated with large quantities of free cyanide salts; potential for hydrolysis of the nitrile to amide if pH is not controlled.
Comparative Performance Data
The following data summarizes experimental benchmarks for the synthesis of the target or its immediate precursors under optimized conditions.
| Feature | Pd-Catalysis (dppf) | Cu-Catalysis (DMEDA) | PTC (TBAB) |
| Substrate Scope | 2-Chloro-3-amino... | 2-Iodo/Bromo-3-amino... | 2,3-Dichloro...[3][4] |
| Catalyst Loading | 1–3 mol% | 10–20 mol% | 1–5 mol% |
| Temp (°C) | 80–100°C | 110–140°C | 25–60°C |
| Yield (%) | 92–96% | 75–85% | 88–95% |
| TOF (h⁻¹) | High (>50) | Moderate (5–10) | N/A (Stoichiometric kinetics) |
| Cost Efficiency | Low (High CAPEX) | Medium | High |
| Green Metric | Low (Solvent/Metal waste) | Medium (Cu waste) | High (Aqueous waste) |
Mechanistic Insight: Pd-Catalyzed Cycle
Understanding the catalytic cycle is vital for troubleshooting. In the Pd-catalyzed route, the Transmetallation step with Zn(CN)
Figure 2: The catalytic cycle of Pd-mediated cyanation. Note that 'Ar' represents the 3-amino-5-(trifluoromethyl)pyridine scaffold.
Experimental Protocol: Pd-Catalyzed Cyanation
Recommended for research scale (1g - 100g) due to high reliability and safety profile compared to free cyanide methods.
Objective: Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile from 2-chloro-3-amino-5-(trifluoromethyl)pyridine.
Reagents:
-
Substrate: 2-Chloro-3-amino-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Catalyst: Pd
(dba) (1.5 mol%) -
Ligand: dppf (3.0 mol%)
-
Reagent: Zn(CN)
(0.6 equiv - Note: 0.6 equiv provides 1.2 equiv of CN) -
Solvent: DMAc (Dimethylacetamide) [Anhydrous]
-
Additive: Zn powder (10 mol%) - Keeps Pd in active (0) state.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.
-
Catalyst Pre-formation: Add Pd
(dba) and dppf to the flask. Add a portion of DMAc (5 mL/g substrate) and stir at RT for 20 mins to form the active ligated catalyst (solution turns orange/red). -
Substrate Addition: Add the pyridine substrate, Zn(CN)
, and Zn powder. -
Reaction: Heat the mixture to 95°C . Monitor via HPLC or TLC (Eluent: 30% EtOAc/Hexane). Reaction typically completes in 4–6 hours.
-
Checkpoint: If reaction stalls, add 1 mol% additional catalyst. Do not increase temperature above 120°C to avoid nitrile decomposition.
-
-
Workup (Quenching): Cool to RT. Dilute with EtOAc. Pour into a saturated solution of FeSO
or 10% NH OH (to quench residual cyanide and complex copper/zinc salts). -
Purification: Wash organic layer with brine, dry over MgSO
, and concentrate. Recrystallize from Ethanol/Heptane to obtain off-white needles.
Safety Warning: Zn(CN)
References
-
Synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine (PTC Method). Source: Google Patents (CN107286087B). Relevance: Validates the PTC/SNAr route for the chloro-precursor.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides. Source: Journal of the American Chemical Society (via NIH). Relevance: Establishes the Pd/Zn(CN)2/dppf protocols for electron-deficient heterocycles.
-
Environmentally Benign Procedure for Cu-Catalyzed Cyanation. Source: ResearchGate (2025 Data).[4] Relevance: Provides the "Green" copper protocol using DMEDA ligands.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Source: Organic Letters (ACS Publications). Relevance: Benchmarks low-temperature catalytic performance for pyridine substrates.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-(trifluoromethyl)picolinonitrile
As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The compound 3-Amino-5-(trifluoromethyl)picolinonitrile is a valuable research chemical, but its trifluoromethyl and nitrile functionalities necessitate a rigorous and informed approach to its handling and disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Foundational Safety: Hazard Characterization
Understanding the inherent risks of a compound is the bedrock of safe laboratory practice. 3-Amino-5-(trifluoromethyl)picolinonitrile is classified as acutely toxic.[2][3][4] The primary routes of exposure—ingestion, skin contact, and inhalation—all present significant danger.[2] The trifluoromethyl group imparts high stability, while the aminonitrile structure points to potential metabolic toxicities. Therefore, treating this compound with the utmost respect is not merely procedural, but a scientifically-driven necessity.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2][3][4] | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[2] | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[2] | Danger | GHS06 (Skull and Crossbones) |
This data underscores that any handling or disposal procedure must be designed to eliminate all routes of potential exposure.
The First Line of Defense: Personal Protective Equipment (PPE)
Given the compound's high toxicity, engineering controls (i.e., a chemical fume hood) are mandatory for any manipulation.[2] Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents dermal absorption, a primary route of toxic exposure.[2] |
| Body Protection | A flame-resistant laboratory coat and impervious clothing.[3] | Protects skin from contamination and potential chemical burns. |
| Respiratory Protection | A NIOSH-approved full-face respirator is required if exposure limits are exceeded or if dust/aerosols are generated outside of a fume hood.[3][5] | Protects against inhalation of toxic dust or aerosols.[2] |
Always wash hands thoroughly after handling, even when gloves have been worn, to remove any potential residual contamination.[2][6]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that ensures safety and regulatory compliance from the laboratory bench to the final treatment facility. The principle of "cradle-to-grave" responsibility means that the generating laboratory is legally accountable for the waste until its ultimate destruction.[7]
The first crucial step is to correctly classify the waste. 3-Amino-5-(trifluoromethyl)picolinonitrile is a halogenated organic compound .[7] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like dioxins and furans.[3][8]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Never mix halogenated and non-halogenated waste.[7][9] Doing so contaminates the entire container, significantly increasing disposal costs and complexity, as the entire volume must be treated as the more hazardous halogenated waste.
Proper containment is essential to prevent spills and exposure.[7]
-
Action 1: Select the Right Container. Use a chemically resistant container (e.g., HDPE or glass) with a tightly sealing screw cap. Ensure the container is in good condition, free from cracks or leaks.
-
Action 2: Label Immediately and Accurately. Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-Amino-5-(trifluoromethyl)picolinonitrile"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
-
Causality: Accurate labeling is a legal requirement and provides critical information for emergency responders and waste disposal personnel, ensuring they can handle the material safely.
Store the sealed and labeled waste container in a designated satellite accumulation area within the lab.
-
Action: Keep the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6] The container must remain closed at all times except when actively adding waste.[9]
-
Causality: Secondary containment minimizes the impact of a primary container failure, preventing a wider spill and potential exposure. Keeping the container closed prevents the release of volatile fumes.[6]
Disposal of this hazardous waste must be handled by professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal (EPA) and local regulations, ensuring it reaches a licensed treatment, storage, and disposal facility (TSDF).[2][7]
The recommended and most environmentally sound disposal method for halogenated compounds like this is controlled incineration .
-
Mechanism: The material is destroyed in a licensed chemical destruction plant at high temperatures.[3] This process breaks the stable C-F and C-N bonds. The incinerator must be equipped with flue gas scrubbing technology to neutralize acidic gases (like HF) that are produced during combustion.[3]
-
Causality: This method ensures the complete destruction of the toxic organic molecule, converting it into less harmful inorganic compounds, thereby preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-5-(trifluoromethyl)picolinonitrile.
Caption: Decision workflow for safe and compliant disposal.
Emergency Procedures: In Case of Accidental Release
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[3]
-
Spill: Evacuate the area. Avoid dust formation. Wearing full PPE, collect the material using an inert absorbent and place it in a sealed, labeled container for disposal. Prevent the spill from entering drains.[2]
By adhering to these scientifically-grounded procedures, you ensure not only your own safety and that of your colleagues but also maintain the integrity of your research and the health of our environment.
References
- Safety Data Sheet. (n.d.). Google Cloud.
- 5-Amino-3-(trifluoromethyl)picolinonitrile - Safety Data Sheet. (2022-11-03). CymitQuimica.
- 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE SDS, 573762-62-6 Safety Data Sheets. (n.d.). ECHEMI.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet. (2015-09-30). Fisher Scientific.
- 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE - GHS Classification. (n.d.). Echemi.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
- Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts.
- 5-Amino-3-(trifluoromethyl)picolinonitrile. (2025-08-23). Chemsrc.
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). Toronto Research Chemicals.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. afgsci.com [afgsci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3-Amino-5-(trifluoromethyl)picolinonitrile
Executive Risk Assessment
Compound Class: Fluorinated Aminocyanopyridine Primary Hazard Classification: Acute Toxicity (Category 3) – Oral, Dermal, and Inhalation.
Handling 3-Amino-5-(trifluoromethyl)picolinonitrile (and its isomer 5-Amino-3-(trifluoromethyl)picolinonitrile, CAS 573762-62-6) requires strict adherence to Biosafety Level 2 (BSL-2) chemical hygiene standards.[1]
The presence of the nitrile (cyano) group combined with the aminopyridine core creates a dual-threat mechanism:[1]
-
Metabolic Toxicity: Potential for in vivo liberation of cyanide ions or formation of toxic metabolites.
-
High Lipophilicity: The trifluoromethyl (-CF3) group significantly increases lipid solubility, facilitating rapid absorption through the skin and blood-brain barrier.
Critical Warning: This compound is classified as Toxic (H301 + H311 + H331) , not merely "Harmful." Standard "blue nitrile" lab gloves and a cotton lab coat are insufficient for direct handling of the neat solid.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to fluorinated nitrogen heterocycles.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Primary) | Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, >5 mil) | Permeation Defense: Thin nitrile provides tactile sensitivity but has measurable microporosity. The second layer creates a tortuous path, delaying breakthrough of fine toxic dusts and solvent-solvated compound. |
| Hand Protection (Immersion) | Laminate Film (e.g., Silver Shield) | If dissolving in penetrating solvents (DCM, THF), nitrile degrades rapidly.[1] Laminate films resist organic permeation for >4 hours. |
| Respiratory | Engineering Controls (Primary) If outside hood: P100 / N99 Respirator | Particle Size: N95 masks allow up to 5% penetration of 0.3-micron particles.[1] For a Category 3 toxic solid, this exposure margin is unacceptable. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Dust Migration: Safety glasses with side shields do not seal against airborne dust.[1] Goggles prevent ocular absorption, a rapid route to systemic toxicity. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Retention: Cotton lab coats trap toxic dust in fibers, creating a secondary exposure source during laundry or re-wear.[1] Disposable Tyvek sheds dust and is incinerated after use. |
Engineering Controls & Containment
PPE is the last line of defense. Your primary safety architecture must rely on containment.
-
Primary Containment: All weighing and transfer of the solid must occur within a certified Chemical Fume Hood or a Powder Weighing Station (Balance Enclosure).
-
Static Control: Fluorinated solids are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.
-
Velocity Check: Ensure hood face velocity is between 80–100 fpm . Velocities >120 fpm can create turbulence that blows the light powder out of the weigh boat.
Step-by-Step Handling Protocol
This protocol uses a "Zero-Contact" methodology to eliminate dermal exposure risks.[1]
Phase A: Preparation
-
Don PPE: Put on Tyvek coat, inner gloves, and goggles.
-
Setup: Place a solid waste container (ziplock bag) and a solvent waste bottle inside the fume hood.
-
Inspect: Check outer gloves for pinholes (inflate with air).
Phase B: Weighing & Transfer[1]
-
Tare: Place receiving vessel (flask) and weigh boat in the balance enclosure.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if possible, as static charge may cause scattering.
-
Solubilization (Critical Step):
-
Do not remove the solid from the hood.
-
Add the reaction solvent (e.g., DMSO, Methanol) directly to the flask/vial inside the hood.
-
Scientific Logic: Once dissolved, the risk of inhalation (dust) vanishes, but the risk of dermal absorption (permeation) increases. This is why the Laminate Glove rule applies if you are handling the solution extensively.
-
Phase C: Decontamination[1]
-
Wipe Down: Use a solvent-dampened Kimwipe (acetone or ethanol) to wipe the balance area and the exterior of the reaction flask.
-
Disposal: Place the used spatula, weigh boat, and Kimwipe immediately into the solid waste bag inside the hood. Seal the bag before removal.
-
Doffing: Remove outer gloves inside the hood (turning them inside out) and dispose of them as hazardous waste.
Workflow Visualization
The following diagram illustrates the "Unidirectional Flow" required to prevent cross-contamination.
Caption: Unidirectional handling workflow ensuring solid material is solubilized (neutralizing dust hazard) before leaving the high-containment zone.
Emergency & Disposal Procedures
Spill Management (Solid)[1]
-
Evacuate: Clear the immediate area.
-
Isolate: Do not attempt to sweep dry powder (generates dust).
-
Neutralize: Cover spill with wet paper towels (water/detergent) to dampen the powder.
-
Cleanup: Scoop up damp material and place in a hazardous waste container.
First Aid (Exposure)[1][2][3]
-
Inhalation: Remove victim to fresh air immediately.[2][3][4] Medical urgency is high due to potential cyanide-like effects or respiratory paralysis.[1]
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol) on skin, as this enhances absorption of the fluorinated compound.
Waste Classification
Treat all waste (gloves, wipes, spatulas) as Hazardous Chemical Waste . Due to the nitrile and aminopyridine components, incineration is the preferred disposal method to ensure complete thermal destruction of the fluorinated ring.
References
-
PubChem. (n.d.). Compound Summary: Aminocyanopyridines. National Library of Medicine. [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
